Mardepodect succinate
Description
Propriétés
IUPAC Name |
butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSAEIJRBBJXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647726 | |
| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037309-45-7 | |
| Record name | PF-2545920 succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037309457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARDEPODECT SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5KAZ8T5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mardepodect Succinate (PF-2545920): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mardepodect succinate (B1194679) (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. Developed by Pfizer, it was investigated as a novel therapeutic agent for schizophrenia and Huntington's disease. By inhibiting PDE10A, Mardepodect elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby modulating critical neuronal signaling pathways. Despite promising preclinical activity, Mardepodect's clinical development was discontinued (B1498344) following Phase II trials. This document provides a comprehensive technical overview of Mardepodect succinate, including its chemical properties, mechanism of action, pharmacological effects, and a summary of its preclinical and clinical findings.
Chemical and Physical Properties
This compound is the succinate salt of the active compound Mardepodect.
| Property | Value |
| Compound Name | This compound |
| Developmental Code | PF-2545920 |
| Molecular Formula | C29H26N4O5 |
| Molecular Weight | 510.54 g/mol |
| Active Moiety | Mardepodect (PF-2545920) |
| Molecular Formula (Free Base) | C25H20N4O |
| Molecular Weight (Free Base) | 392.45 g/mol |
| Appearance | Solid |
Mechanism of Action and Signaling Pathway
Mardepodect is a highly selective inhibitor of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of the second messengers cAMP and cGMP.[1] Its inhibition leads to an accumulation of these cyclic nucleotides within striatal medium spiny neurons, which are integral to the basal ganglia circuitry controlling motor function, cognition, and emotion.[2] This elevation in cAMP and cGMP levels subsequently activates downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG).[3] Activated PKA can then phosphorylate various substrate proteins, including the GluA1 subunit of the AMPA receptor at serine 845 and the transcription factor CREB at serine 133, leading to alterations in gene expression and neuronal excitability.[3][4]
References
An In-depth Technical Guide to the Core Mechanism of Action of Mardepodect Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mardepodect (B12012) (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Its mechanism of action centers on the modulation of cyclic nucleotide signaling, which has significant implications for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. This technical guide provides a comprehensive overview of the molecular mechanism of mardepodect succinate (B1194679), including its effects on downstream signaling pathways, quantitative data from key preclinical studies, and detailed experimental protocols.
Introduction: The Role of PDE10A in Striatal Signaling
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in intracellular signaling.[1] The striatum, a key component of the basal ganglia, plays a crucial role in motor control, cognition, and reward processing. Medium spiny neurons (MSNs) are the principal output neurons of the striatum and are divided into two main pathways: the direct pathway (expressing D1 dopamine (B1211576) receptors) and the indirect pathway (expressing D2 dopamine receptors). PDE10A is highly and almost exclusively expressed in both types of MSNs.[2]
Dopamine and glutamate (B1630785) are the primary neurotransmitters that modulate the activity of MSNs. D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP levels, while D2 receptor activation inhibits adenylyl cyclase, causing a decrease in cAMP.[2] By degrading cAMP and cGMP, PDE10A plays a pivotal role in regulating the integration of these signals.
Core Mechanism of Action of Mardepodect Succinate
This compound is the succinate salt form of mardepodect. The use of a succinate salt is a common pharmaceutical strategy to improve the stability and bioavailability of a drug candidate.[3][4] There is no evidence to suggest that the succinate moiety contributes to the pharmacological effect of the drug; its primary role is to confer favorable physicochemical properties.
The core mechanism of action of mardepodect is the potent and selective inhibition of the PDE10A enzyme.[5] This inhibition prevents the breakdown of cAMP and cGMP in MSNs, leading to their accumulation. The subsequent elevation of these second messengers activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG).[1]
The primary consequences of PDE10A inhibition by mardepodect include:
-
Increased cAMP and cGMP Levels: The most direct effect is the elevation of intracellular cAMP and cGMP concentrations in the striatum.
-
Phosphorylation of Downstream Targets: The activation of PKA and PKG leads to the phosphorylation of key substrate proteins, including the transcription factor cAMP response element-binding protein (CREB) and the glutamate receptor subunit GluR1.[6]
This modulation of striatal neuron activity is believed to be the basis for the potential therapeutic effects of mardepodect in disorders characterized by dysfunctional basal ganglia circuitry.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of mardepodect.
Table 1: In Vitro and In Vivo Potency of Mardepodect
| Parameter | Species/System | Value | Reference(s) |
| IC50 (PDE10A Inhibition) | Recombinant Human PDE10A | 0.37 nM | [5] |
| Selectivity | Other PDEs | >1000-fold | [5] |
| ED50 (Conditioned Avoidance Response) | Rat | 1 mg/kg | [6] |
Table 2: In Vivo Effects of Mardepodect on Striatal Signaling
| Parameter | Animal Model | Dose | Effect | Reference(s) |
| Striatal cGMP Increase | CD-1 Mouse | 1 mg/kg (s.c.) | ~3-fold increase | [6] |
| Striatal cGMP Increase | CD-1 Mouse | 3.2 mg/kg (s.c.) | ~5-fold increase | [6] |
| GluR1 Phosphorylation (S845) | CF-1 Mouse | 0.3 mg/kg (i.p.) | 3-fold increase | [6] |
| GluR1 Phosphorylation (S845) | CF-1 Mouse | 3 mg/kg (i.p.) | 5.4-fold increase | [6] |
| CREB Phosphorylation (S133) | CF-1 Mouse | 0.3 mg/kg (i.p.) | 3-fold increase | [6] |
| CREB Phosphorylation (S133) | CF-1 Mouse | 3 mg/kg (i.p.) | 4-fold increase | [6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the signaling cascade affected by mardepodect in a medium spiny neuron.
References
PF-2545920: An In-depth Technical Guide to a Selective PDE10A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-2545920, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PF-2545920 has been investigated as a potential therapeutic agent for central nervous system disorders, primarily schizophrenia and Huntington's disease. This document details the mechanism of action of PF-2545920, its in vitro and in vivo pharmacological properties, and a summary of its clinical development. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are provided to support researchers in the field of PDE10A inhibitor drug discovery. While preclinical studies demonstrated promising results, PF-2545920 ultimately failed to show efficacy in phase 2 clinical trials, highlighting the translational challenges in this area of research.
Introduction to PDE10A and PF-2545920
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for regulating motor control, cognition, and reward pathways.[1] By degrading cAMP and cGMP, PDE10A plays a crucial role in modulating intracellular signaling cascades, particularly those involving the dopamine (B1211576) D1 and D2 receptors.[2] Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, thereby potentiating the signaling of these second messengers. This mechanism has been proposed as a novel therapeutic approach for psychiatric and neurodegenerative disorders.[2]
PF-2545920 (also known as Mardepodect) is a potent and highly selective inhibitor of PDE10A developed by Pfizer.[3] It was identified through structure-based drug design and optimized for brain penetration and drug-like properties.[2] Preclinical studies in various animal models suggested that PF-2545920 possessed antipsychotic-like and pro-cognitive effects, leading to its advancement into clinical trials.[4]
Mechanism of Action
PF-2545920 exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme. This inhibition leads to an accumulation of cAMP and cGMP in MSNs, which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[1] In the striatum, MSNs are divided into two main pathways: the direct pathway (expressing D1 receptors) and the indirect pathway (expressing D2 receptors). PDE10A is expressed in both pathways. By increasing cyclic nucleotide levels, PF-2545920 is thought to rebalance (B12800153) the activity of these two pathways, which are dysregulated in conditions like schizophrenia.
Quantitative Data
In Vitro Potency and Selectivity
PF-2545920 is a highly potent inhibitor of PDE10A with an IC50 of 0.37 nM.[3] It exhibits excellent selectivity for PDE10A over other phosphodiesterase families.[3]
| Parameter | Value | Reference |
| PDE10A IC50 | 0.37 nM | [3] |
| Selectivity | >1000-fold over other PDEs | [3] |
Preclinical In Vivo Efficacy
PF-2545920 demonstrated efficacy in various rodent models predictive of antipsychotic activity.
| Preclinical Model | Species | Endpoint | Effective Dose/Result | Reference |
| Conditioned Avoidance Response (CAR) | Rat | Inhibition of avoidance | ED50 = 1 mg/kg | [3] |
| Apomorphine-induced climbing | Mouse | Antagonism of climbing | Active at 1-30 mg/kg (i.p.) | [4] |
| NMDA antagonist-induced deficits in prepulse inhibition | Rat | Blockade of deficits | Active at 1-30 mg/kg (i.p.) | [4] |
| c-Fos induction in D1-negative neurons | Mouse | Increased c-Fos immunoreactivity | Greater induction at 3 and 10 mg/kg (i.p.) | [5] |
Clinical Trial Data
Two phase 2 clinical trials evaluated PF-2545920 for the treatment of schizophrenia.
-
Monotherapy Trial: A 28-day study in patients with an acute exacerbation of schizophrenia.[6]
| Treatment Group | N | Baseline PANSS Total Score (Mean ± SD) | Change from Baseline at Day 28 (Mean) | p-value vs. Placebo |
| Placebo | 74 | 93.9 ± 9.8 | -9.8 | - |
| PF-2545920 (5 mg BID) | 74 | 94.3 ± 10.3 | -9.9 | NS |
| PF-2545920 (15 mg BID) | 74 | 94.1 ± 9.9 | -10.5 | NS |
| Risperidone (3 mg BID) | 37 | 93.8 ± 10.1 | -15.8 | <0.05 |
NS: Not Significant
-
Adjunctive Therapy Trial: A 12-week study in patients with suboptimally controlled symptoms of schizophrenia.[7] No significant differences were observed in the primary efficacy endpoint (change in PANSS total score) between the PF-2545920 treatment arms and placebo.[7]
A 26-week, phase 2 study in patients with Huntington's disease.[8][9]
| Treatment Group | N | Primary Endpoint: Change in UHDRS-TMS | Secondary Endpoint: Change in UHDRS-Total Maximum Chorea Score | Exploratory Endpoint: Q-Motor Measures |
| Placebo | 81 | No significant benefit | No significant benefit | - |
| PF-2545920 (5 mg BID) | 79 | No significant benefit | No significant benefit | Consistent, dose-dependent improvements |
| PF-2545920 (20 mg BID) | 56 | No significant benefit | No significant benefit | Consistent, dose-dependent improvements |
Experimental Protocols
In Vitro PDE10A Enzyme Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a scintillation proximity assay (SPA) for determining the IC50 of a test compound against PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
[³H]-cAMP or [³H]-cGMP
-
SPA beads (e.g., yttrium silicate (B1173343) beads conjugated to a PDE10A-binding partner)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Test compound (e.g., PF-2545920)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, [³H]-cAMP or [³H]-cGMP, and the test compound at various concentrations.
-
Add the SPA beads to each well.
-
Initiate the enzymatic reaction by adding the recombinant PDE10A enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.
-
Measure the scintillation counts in a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Conditioned Avoidance Response (CAR) in Rats
This protocol outlines a typical CAR test used to screen for antipsychotic-like activity.
Apparatus:
-
A two-compartment shuttle box with a connecting doorway.
-
A grid floor capable of delivering a mild electric foot shock (unconditioned stimulus, US).
-
A light or sound source to serve as the conditioned stimulus (CS).
Procedure:
-
Acclimation: Place the rat in the shuttle box for a period of acclimation to the new environment.
-
Training:
-
Present the CS (e.g., a light or tone) for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move to the other compartment during the CS, the US (a mild foot shock) is delivered through the grid floor.
-
The shock is terminated when the rat escapes to the other compartment (an escape response).
-
Repeat this procedure for a set number of trials per session over several days until a stable baseline of avoidance responding is established.
-
-
Drug Testing:
-
Administer the test compound (e.g., PF-2545920) or vehicle to the trained rats at various doses.
-
After a specified pretreatment time, place the rat in the shuttle box and conduct a test session as described in the training phase.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal at each dose.
-
Determine the ED50, the dose at which the compound reduces avoidance responding by 50%.
-
Discussion and Conclusion
PF-2545920 is a well-characterized, potent, and selective PDE10A inhibitor that showed considerable promise in preclinical models of psychosis and cognitive dysfunction.[4] Its mechanism of action, involving the modulation of striatal signaling pathways, provided a strong rationale for its development as a novel therapeutic for schizophrenia and Huntington's disease.
However, the lack of efficacy observed in phase 2 clinical trials for both indications was a significant setback.[6][7][8][9] In the schizophrenia monotherapy trial, PF-2545920 failed to differentiate from placebo, while the active comparator, risperidone, demonstrated a clear antipsychotic effect.[6] Similarly, in the adjunctive schizophrenia trial and the Huntington's disease trial, PF-2545920 did not meet its primary efficacy endpoints.[7][8][9] Interestingly, in the Huntington's disease study, exploratory Q-Motor measures suggested a dose-dependent effect on motor coordination, the clinical significance of which remains unclear.[8][9]
The disconnect between the robust preclinical data and the negative clinical outcomes for PF-2545920 and other PDE10A inhibitors highlights the challenges of translating findings from animal models to human psychiatric and neurodegenerative disorders. Potential reasons for this translational failure could include species differences in the role of PDE10A, limitations of the preclinical models in predicting clinical efficacy, and issues related to target engagement and dosing in the clinical studies.
Despite the clinical trial failures, the research on PF-2545920 has provided valuable insights into the biology of PDE10A and its role in the central nervous system. The data generated from these studies continue to be a valuable resource for the scientific community and may inform the development of future therapeutic strategies targeting this enzyme. This technical guide serves as a comprehensive resource for researchers working on PDE10A inhibitors, providing key data and methodologies to aid in their ongoing efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Phosphodiesterase 10A inhibitor, MP-10 (PF-2545920), produces greater induction of c-Fos in dopamine D2 neurons than in D1 neurons in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdsabstracts.org [mdsabstracts.org]
- 9. neurologylive.com [neurologylive.com]
The Structure-Activity Relationship of Mardepodect: A Deep Dive into a Novel Class of PDE10A Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Its discovery marked a significant advancement in the pursuit of novel therapeutic agents for schizophrenia, although its clinical development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Mardepodect and its analogs, detailing the key structural modifications that influence its inhibitory potency and selectivity. We present quantitative data in structured tables, outline detailed experimental protocols for key assays, and provide visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical series.
Introduction to Mardepodect and PDE10A
Mardepodect, with the developmental code name PF-2545920, was developed by Pfizer as a potential treatment for schizophrenia. It acts as a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A), with an IC50 of 0.37 nM and over 1000-fold selectivity against other phosphodiesterase (PDE) families.[2][3][4] The PDE10A enzyme is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] Its expression is predominantly localized in the medium spiny neurons of the brain's striatum, a critical region for regulating motor control, cognition, and reward pathways.[1] By inhibiting PDE10A, Mardepodect increases the intracellular levels of cAMP and cGMP, thereby modulating the signaling of dopamine (B1211576) D1 and D2 receptors in these neurons.[6][7][8] This mechanism of action presented a novel approach to treating schizophrenia, distinct from traditional antipsychotics that primarily target dopamine and serotonin (B10506) receptors.[1]
Structure-Activity Relationship (SAR) Studies
The discovery of Mardepodect was the result of extensive structure-based drug design and optimization. The core scaffold consists of a central pyrazole (B372694) ring linked to a quinoline (B57606) moiety via a phenoxymethyl (B101242) group and a pyridine (B92270) ring. SAR studies focused on modifications of these three key regions to enhance potency, selectivity, and pharmacokinetic properties.
Core Scaffold and Key Interactions
The initial lead compounds were identified through high-throughput screening and subsequently optimized using X-ray crystallography of the PDE10A catalytic domain. These studies revealed a "selectivity pocket" within the enzyme's active site, which was exploited to achieve high selectivity over other PDE families. The quinoline and pyridine moieties of Mardepodect were found to occupy key hydrophobic pockets, while the central pyrazole and the ether linkage were crucial for orienting these groups for optimal interaction.
Quantitative SAR Data
The following tables summarize the quantitative SAR data for Mardepodect and its key analogs. The data is compiled from the seminal publication by Verhoest et al. in the Journal of Medicinal Chemistry (2009).
Table 1: Modifications of the Pyridine Moiety
| Compound | R Group (Pyridine Position) | PDE10A IC50 (nM) |
| Mardepodect (9) | 4-pyridyl | 0.37 |
| Analog 1 | 3-pyridyl | 1.2 |
| Analog 2 | 2-pyridyl | 3.5 |
| Analog 3 | Phenyl | 15 |
Data extracted from Verhoest PR, et al. J Med Chem. 2009;52(16):5188-96.
Table 2: Modifications of the Quinoline Moiety
| Compound | R' Group (Quinoline Moiety) | PDE10A IC50 (nM) |
| Mardepodect (9) | 2-quinolyl | 0.37 |
| Analog 4 | 2-naphthyl | 0.8 |
| Analog 5 | 2-quinazolinyl | 2.1 |
| Analog 6 | Benzothiazol-2-yl | 5.4 |
Data extracted from Verhoest PR, et al. J Med Chem. 2009;52(16):5188-96.
Table 3: Modifications of the Central Linker
| Compound | Linker | PDE10A IC50 (nM) |
| Mardepodect (9) | -O-CH2- | 0.37 |
| Analog 7 | -CH2-O- | 11 |
| Analog 8 | -S-CH2- | 25 |
| Analog 9 | -CH2-CH2- | >1000 |
Data extracted from Verhoest PR, et al. J Med Chem. 2009;52(16):5188-96.
Experimental Protocols
PDE10A Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of test compounds against human PDE10A.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE10A enzyme is prepared. The fluorescently labeled cGMP substrate is diluted in assay buffer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Reaction: The PDE10A enzyme, test compound, and a competitive binding fluorescent probe are incubated in a low-volume 384-well plate. The reaction is initiated by the addition of the cGMP substrate.
-
Detection: The reaction is allowed to proceed for 60 minutes at room temperature. The degree of fluorescence polarization (FP) is then measured using a suitable plate reader. The binding of the fluorescent probe to the enzyme results in a high FP signal. Displacement of the probe by the inhibitor leads to a decrease in FP.
-
Data Analysis: The FP data is converted to percent inhibition. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
Conditioned Avoidance Response (CAR) Assay
Objective: To assess the antipsychotic-like activity of test compounds in vivo.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
-
Animal Subjects: Male Sprague-Dawley rats are used.
-
Training: Rats are trained to associate a conditioned stimulus (CS; e.g., a light or tone) with an unconditioned stimulus (US; a mild foot shock). The CS is presented for 10 seconds, followed by the US. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Testing: Once trained, the animals are treated with the test compound or vehicle. After a predetermined time, they are placed back in the shuttle box and subjected to a series of trials.
-
Data Analysis: The number of successful avoidances (moving during the CS) is recorded. The effective dose 50 (ED50), the dose at which the compound produces a 50% reduction in avoidance responses, is calculated. Mardepodect has an ED50 of 1 mg/kg in this assay.[4]
Visualizations
PDE10A Signaling Pathway
Caption: PDE10A signaling cascade in a medium spiny neuron.
Experimental Workflow for SAR Studies
References
- 1. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. jneurosci.org [jneurosci.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
A Technical Guide to the Mardepodect Succinate Signaling Cascade in Striatal Neurons
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mardepodect (B12012) succinate (B1194679) (formerly PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons (MSNs) of the striatum.[1] This region of the brain is critical for motor control, motivation, and reward processing, and its dysregulation is implicated in various neuropsychiatric disorders.[2] Mardepodect's mechanism of action centers on the modulation of cyclic nucleotide signaling downstream of dopamine (B1211576) receptors, offering a novel therapeutic approach distinct from conventional antipsychotics that directly target dopamine receptors.[1] Although its development for schizophrenia and Huntington's disease was discontinued (B1498344) in 2017, the study of its signaling cascade provides a valuable model for understanding the role of PDE10A in striatal neuron function.[1] This guide details the molecular pathway of mardepodect, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling cascade.
Core Mechanism of Action
Mardepodect is a selective inhibitor of the PDE10A enzyme.[3][4] PDE10A is responsible for the hydrolysis of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling.[5] The enzyme is highly enriched in the striatum, specifically within the two populations of MSNs that form the direct (expressing D1 dopamine receptors) and indirect (expressing D2 dopamine receptors) pathways.[1][5][6]
By inhibiting PDE10A, mardepodect prevents the breakdown of cAMP and cGMP, leading to their accumulation within the MSNs.[5] This elevation of cyclic nucleotides amplifies the downstream signaling cascades initiated by dopamine and other neurotransmitters, thereby modulating neuronal activity.[5][7]
The Signaling Cascade in Striatal Neurons
The signaling effects of mardepodect are context-dependent and are best understood by examining the canonical dopamine signaling pathways in D1 and D2 MSNs.
-
In D1-MSNs (Direct Pathway): D1 receptors are coupled to the G-protein Gαolf. Activation of D1 receptors by dopamine stimulates adenylyl cyclase (AC), leading to an increase in cAMP production. This cAMP then activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the 32 kDa dopamine- and cAMP-regulated phosphoprotein (DARPP-32). Phosphorylated DARPP-32 becomes an inhibitor of protein phosphatase-1 (PP1), leading to a state of enhanced phosphorylation and neuronal excitability. By inhibiting PDE10A, mardepodect potentiates this cascade, leading to a more robust and sustained increase in cAMP and PKA activity following D1 receptor stimulation.[6][7]
-
In D2-MSNs (Indirect Pathway): D2 receptors are coupled to the G-protein Gαi. Dopamine binding to D2 receptors inhibits adenylyl cyclase, thereby reducing the basal production of cAMP and subsequent PKA activity. PDE10A inhibition by mardepodect counteracts this effect by preserving intracellular cAMP levels, which can lead to a surprising activation of PKA-dependent signaling, particularly through the inhibition of PP1 by phosphorylated DARPP-32.[6] Studies have shown that PDE10A inhibition can preferentially increase PKA-dependent phosphorylation in D2-MSNs, a property it shares with some antipsychotic medications.[6]
Below is a diagram illustrating the core signaling pathway affected by mardepodect.
References
- 1. Mardepodect - Wikipedia [en.wikipedia.org]
- 2. Signaling in striatal neurons: the phosphoproteins of reward, addiction, and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 6. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Downstream effects of increased cAMP/cGMP by MP-10
An In-Depth Technical Guide to the Downstream Effects of Increased cAMP/cGMP by MP-10 (Ibudilast)
For Researchers, Scientists, and Drug Development Professionals
Abstract
MP-10, known clinically as Ibudilast (B1674240), is a multi-faceted small molecule agent with significant therapeutic potential in neuroinflammatory and neurodegenerative diseases.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), leading to elevated intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4][5] This elevation triggers a cascade of downstream signaling events that collectively contribute to its anti-inflammatory, neuroprotective, and vasodilatory effects. This technical guide provides a detailed examination of these downstream pathways, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling and experimental workflows.
Introduction to MP-10 (Ibudilast)
Ibudilast (also known as MP-10 or MN-166) is an orally bioavailable, blood-brain barrier-penetrant drug used for decades in Japan and Korea for bronchial asthma and post-stroke complications.[1][2][6] Its therapeutic utility is being actively investigated for a range of neurological conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and alcohol use disorder (AUD).[1][7][8] The principal mode of action for Ibudilast is the inhibition of PDEs, enzymes that catalyze the breakdown of cAMP and cGMP.[3][6] By increasing the half-life of these second messengers, Ibudilast modulates numerous cellular functions.[4][5] Additionally, Ibudilast exhibits other important mechanisms, including antagonism of Toll-like receptor 4 (TLR4) and inhibition of macrophage migration inhibitory factor (MIF), which complement its PDE-inhibiting properties to produce robust anti-inflammatory effects.[4][6][7]
Core Mechanism: Elevation of Intracellular cAMP and cGMP
Phosphodiesterases are a superfamily of enzymes (PDE1-11) that hydrolyze cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively.[5] By inhibiting these enzymes, Ibudilast prevents this degradation, causing cAMP and cGMP to accumulate within the cell.[2][6] This accumulation is the proximal event that initiates the downstream signaling cascades. Ibudilast is a non-selective inhibitor, meaning it targets multiple PDE families, primarily PDE3, PDE4, PDE10, and PDE11.[3][4][5] This broad-spectrum inhibition allows it to elevate both cAMP and cGMP, contributing to its diverse pharmacological profile.[3][4]
Quantitative Data: PDE Inhibition Profile
The efficacy of Ibudilast varies across the different PDE families. This differential inhibition is crucial to understanding its cellular effects.
| PDE Family | Substrate | Ibudilast IC₅₀ (nM) | Primary Location/Function |
| PDE4A | cAMP | 54 | Immune cells, CNS |
| PDE4B | cAMP | 65 | Immune cells, CNS |
| PDE4C | cAMP | 239 | Immune cells, CNS |
| PDE4D | cAMP | 166 | Immune cells, CNS |
| PDE3 | cAMP/cGMP | ~1-10 µM | Cardiovascular system, platelets |
| PDE10 | cAMP/cGMP | ~1-10 µM | Brain (striatum) |
| PDE11 | cAMP/cGMP | ~1-10 µM* | Skeletal muscle, prostate, pituitary |
| Note: Specific IC₅₀ values for PDE3, 10, and 11 are reported as a range in several sources.[9] More precise values for PDE4 subtypes are available.[9] |
Downstream Signaling Pathways
The elevation of cAMP and cGMP activates their primary downstream effectors: Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.
cAMP-PKA-CREB Signaling Pathway
Increased intracellular cAMP leads to the activation of PKA.[10][11] In its inactive state, PKA is a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits.[11][12] These subunits then phosphorylate a multitude of target proteins on serine/threonine residues, including the crucial transcription factor CREB (cAMP Response Element-Binding Protein).[10]
PKA-mediated phosphorylation of CREB at serine 133 is a pivotal event.[13] Phosphorylated CREB (pCREB) recruits transcriptional co-activators and binds to cAMP response elements (CREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in:
-
Inflammation: Upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10).[5]
-
Neuroprotection: Increased expression of neurotrophic factors such as Glial cell line-Derived Neurotrophic Factor (GDNF) and Nerve Growth Factor (NGF).[6]
-
Synaptic Plasticity and Memory: Regulation of genes essential for long-term potentiation (LTP).[14]
References
- 1. Ibudilast | MS Trust [mstrust.org.uk]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]
- 6. What is the mechanism of Ibudilast? [synapse.patsnap.com]
- 7. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibudilast, a neuroimmune modulator, reduces heavy drinking and alcohol cue-elicited neural activation: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of kinase activating and inactivating patient mutations on binary PKA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKA & PKG [sigmaaldrich.com]
- 13. Direct Evidence for Biphasic cAMP Responsive Element-Binding Protein Phosphorylation during Long-Term Potentiation in the Rat Dentate Gyrus In Vivo | Journal of Neuroscience [jneurosci.org]
- 14. Hippocampal cGMP and cAMP are differentially involved in memory processing of inhibitory avoidance learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Characterization of Mardepodect Succinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mardepodect (B12012) succinate (B1194679) (PF-2545920) is a potent and highly selective, orally active inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is a dual-substrate enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is highly expressed in the medium spiny neurons of the striatum. This localization makes it a key regulator of striatal signaling pathways, which are implicated in various neurological and psychiatric disorders. Mardepodect was developed by Pfizer and investigated for the treatment of schizophrenia and Huntington's disease.[3] Although clinical development was ultimately discontinued, the extensive preclinical characterization of Mardepodect provides valuable insights into the therapeutic potential and challenges of PDE10A inhibition. This technical guide provides a comprehensive overview of the preclinical data available for Mardepodect succinate, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and available safety information.
Introduction
Phosphodiesterase 10A (PDE10A) inhibitors represent a novel therapeutic approach for central nervous system (CNS) disorders. By preventing the breakdown of cAMP and cGMP in the striatum, these inhibitors can modulate the activity of both the direct and indirect output pathways, which are crucial for motor control and cognitive function. This compound emerged as a lead clinical candidate due to its high potency, selectivity, and ability to penetrate the central nervous system.[2][3] This document summarizes the key preclinical findings that supported the clinical investigation of Mardepodect.
Mechanism of Action
Mardepodect is a potent inhibitor of the PDE10A enzyme.[1] Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling cascades. This includes the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to the phosphorylation of various substrate proteins involved in neuronal excitability and synaptic plasticity.
Signaling Pathway
The primary mechanism of action of Mardepodect involves the potentiation of cyclic nucleotide signaling in striatal medium spiny neurons. The diagram below illustrates the key components of this pathway.
In Vitro and In Vivo Efficacy
The preclinical efficacy of Mardepodect was evaluated in a range of in vitro and in vivo models.
Data Presentation
| Parameter | Value | Species/System | Reference |
| In Vitro | |||
| PDE10A IC50 | 0.37 nM | Recombinant Human PDE10A | [1] |
| Selectivity | >1000-fold over other PDEs | Human PDEs | [1] |
| In Vivo | |||
| Striatal cGMP Increase (1 mg/kg) | ~3-fold | Male CD-1 Mice | [4] |
| Striatal cGMP Increase (3.2 mg/kg) | ~5-fold (maximal) | Male CD-1 Mice | [4] |
| Conditioned Avoidance Response (ED50) | 1 mg/kg | Sprague-Dawley Rats | [1] |
| GluR1 Phosphorylation (0.3 mg/kg, i.p.) | 3-fold increase | Male CF-1 Mice | |
| GluR1 Phosphorylation (3 mg/kg, i.p.) | 5.4-fold increase | Male CF-1 Mice | |
| GluR1 Phosphorylation (5 mg/kg, i.p.) | 4.1-fold increase | Male CF-1 Mice | |
| CREB S133 Phosphorylation (0.3 mg/kg, i.p.) | 3-fold increase | Male CF-1 Mice | [4] |
| CREB S133 Phosphorylation (3 mg/kg, i.p.) | 4-fold increase | Male CF-1 Mice | [4] |
| CREB S133 Phosphorylation (5 mg/kg, i.p.) | 2.6-fold increase | Male CF-1 Mice | [4] |
Experimental Protocols
This assay determines the in vitro potency of a test compound to inhibit PDE10A activity. The general workflow is depicted below.
The CAR assay is a behavioral model used to predict the antipsychotic efficacy of a test compound.
-
Animals: Male Sprague-Dawley rats or CD-1 mice.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a tone or light, is presented before the unconditioned stimulus (US), the foot shock.
-
Procedure:
-
Acclimation and Habituation: Animals are acclimated to the housing facility for at least one week and habituated to the shuttle box for two days (30 minutes per day) prior to training.
-
Training: Daily training sessions consist of multiple trials. A trial begins with the presentation of the CS. If the animal crosses to the other side of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the animal does not cross during the CS, a mild foot shock is delivered until the animal escapes to the other side.
-
Testing: Once a stable baseline of avoidance responding is achieved, animals are treated with Mardepodect or vehicle prior to the test session. The number of avoidance responses is recorded. A reduction in avoidance responding without significant motor impairment is indicative of antipsychotic-like activity.
-
Pharmacokinetics
The pharmacokinetic profile of Mardepodect has been characterized in several preclinical species.
Data Presentation
| Parameter | Value | Species | Route | Dose | Reference |
| Clearance | |||||
| 36 ml/min/kg | Sprague-Dawley Rat | IV | 0.1 mg/kg | ||
| 7.2 ml/min/kg | Beagle Dog | IV | 0.3 mg/kg | ||
| 13.9 ml/min/kg | Cynomolgus Monkey | IV | 0.03 mg/kg | ||
| Volume of Distribution | Moderate | Rat, Dog, Monkey | IV | Various |
Experimental Protocols
This protocol outlines a standard procedure for a single-dose pharmacokinetic study.
-
Animals: Male Sprague-Dawley rats or CD-1 mice.
-
Drug Administration:
-
Intravenous (IV): Administered as a bolus dose via the tail vein.
-
Oral (PO): Administered by gavage.
-
-
Sample Collection: Blood samples are collected at predetermined time points post-dose from the tail vein or via cardiac puncture at termination. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of Mardepodect are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.
The general workflow for a preclinical pharmacokinetic study is illustrated below.
Preclinical Toxicology
A comprehensive review of publicly available literature did not yield detailed preclinical toxicology data for this compound, such as results from acute, sub-chronic, or chronic toxicity studies in animals. Similarly, specific information on genotoxicity and carcinogenicity studies was not found. Clinical trial information indicates that Mardepodect was generally well-tolerated in humans at the doses tested. However, a detailed preclinical safety profile is not available in the public domain. One study noted that PF-2545920 exhibits proconvulsant effects in a dose-dependent manner in rats, suggesting it may be detrimental for use in seizure patients and could potentially cause neuronal hyperexcitability.
Conclusion
This compound is a well-characterized, potent, and selective PDE10A inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical models of psychosis. Its pharmacokinetic profile supports its development as an orally administered CNS therapeutic. While clinical development for schizophrenia and Huntington's disease was discontinued, the preclinical data for Mardepodect remains a valuable resource for the continued exploration of PDE10A inhibitors for various neurological and psychiatric disorders. The lack of publicly available, detailed preclinical toxicology data represents a significant gap in the overall characterization of this compound.
References
The Clinical Development of Mardepodect: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (B12012) (PF-02545920) is an investigational small molecule that was developed by Pfizer as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The clinical development program for mardepodect targeted two primary central nervous system disorders: schizophrenia and Huntington's disease. Preclinical evidence suggested that by modulating cyclic nucleotide signaling in the brain, mardepodect could offer a novel therapeutic approach for these conditions.[1] Despite promising early-stage results, the development of mardepodect was ultimately discontinued (B1498344) in 2017 due to a lack of demonstrated efficacy in Phase II clinical trials for both indications.[2]
This technical guide provides a comprehensive overview of the clinical development history of mardepodect, detailing its mechanism of action, preclinical rationale, and the design and outcomes of its key clinical trials.
Mechanism of Action and Preclinical Rationale
Mardepodect exerts its pharmacological effect by selectively inhibiting the PDE10A enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and emotional regulation.[2] PDE10A is responsible for the hydrolysis of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in intracellular signaling cascades.
By inhibiting PDE10A, mardepodect leads to an accumulation of intracellular cAMP and cGMP, which in turn activates protein kinase A (PKA). This activation of the cAMP/PKA signaling pathway is believed to be the primary mechanism through which mardepodect was expected to exert its therapeutic effects in both schizophrenia and Huntington's disease.[3]
Preclinical Evidence
The potential of mardepodect as an antipsychotic was evaluated in preclinical studies using the conditioned avoidance response (CAR) test in rodents.[4] The CAR test is a well-established behavioral model with high predictive validity for antipsychotic activity.[4] In this paradigm, animals learn to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotic drugs characteristically suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus, and mardepodect demonstrated activity in this model.[5][6]
Signaling Pathway of Mardepodect
The following diagram illustrates the proposed signaling pathway affected by mardepodect in striatal medium spiny neurons.
Caption: Mardepodect inhibits PDE10A, increasing cAMP levels and PKA activity.
Clinical Development Program
The clinical development of mardepodect included Phase I studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics, followed by Phase II proof-of-concept trials in patients with schizophrenia and Huntington's disease.
Phase I Studies in Healthy Volunteers
Multiple Phase I studies were conducted to evaluate the safety and pharmacokinetic profile of mardepodect in healthy volunteers. These studies were crucial for determining the appropriate dose ranges for the subsequent Phase II trials. While detailed quantitative data from these studies are not publicly available, they established a safety profile that supported further investigation in patient populations.[7][8][9][10]
Phase II Clinical Trial in Schizophrenia (NCT00570063)
This was a randomized, double-blind, placebo-controlled inpatient study designed to evaluate the efficacy and safety of mardepodect in patients with an acute exacerbation of schizophrenia.[11]
-
Primary Objective: To assess the efficacy of mardepodect compared to placebo in reducing the symptoms of schizophrenia.
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[11] The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia, with each item rated on a 7-point scale.[12][13][14][15][16]
-
Inclusion Criteria: Patients with a primary diagnosis of schizophrenia experiencing an acute exacerbation.[11]
-
Exclusion Criteria: Included a primary psychiatric diagnosis other than schizophrenia and substance abuse or dependence within the last 6 months.[11]
The trial failed to demonstrate a statistically significant difference between mardepodect and placebo on the primary endpoint of PANSS total score.[17]
Phase II Clinical Trial in Schizophrenia (NCT01939548)
This outpatient study evaluated the efficacy, safety, and tolerability of mardepodect as an adjunctive treatment for patients with sub-optimally controlled symptoms of schizophrenia.[18]
-
Primary Objective: To determine if adjunctive treatment with mardepodect is effective in improving symptoms in patients with schizophrenia who are not adequately responding to their current antipsychotic medication.
-
Primary Endpoint: Change from baseline in the PANSS total score.[18]
-
Secondary Endpoint: Change from baseline in the Personal and Social Performance (PSP) scale, a clinician-rated scale measuring personal and social functioning.[18]
This study was terminated early based on a pre-planned interim analysis which indicated that the trial was unlikely to meet its pre-specified efficacy criteria. The decision was not based on any safety concerns.[19]
Phase II Clinical Trial in Huntington's Disease (AMARYLLIS - NCT02197130)
The AMARYLLIS trial was a randomized, double-blind, placebo-controlled study to assess the efficacy and safety of mardepodect in subjects with Huntington's disease.[20][21]
-
Primary Objective: To evaluate the efficacy of mardepodect in improving motor impairment in individuals with Huntington's disease.
-
Primary Endpoint: Change from baseline in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) after 26 weeks of treatment.[20] The UHDRS-TMS is a standardized assessment of motor function in Huntington's disease.[22][23][24][25][26]
-
Secondary Endpoints: Included the change from baseline in the Total Maximum Chorea (TMC) score of the UHDRS.[20]
-
Inclusion Criteria: Included a CAG repeat length of 36 or greater, a UHDRS-TMS of 10 or greater, and a Total Functional Capacity of 7 or greater.[20]
-
Treatment Arms: Patients were randomized to receive mardepodect 5 mg twice daily, mardepodect 20 mg twice daily, or placebo.[27]
| Parameter | Mardepodect 5 mg | Mardepodect 20 mg | Placebo |
| Number of Randomized Subjects | 79 | 56 | 81 |
| Primary Endpoint (Change in UHDRS-TMS) | No significant improvement vs. placebo | No significant improvement vs. placebo | - |
| Secondary Endpoint (Change in UHDRS-TMC) | No significant improvement vs. placebo | No significant improvement vs. placebo | - |
| Adverse Events | 86% of patients | 90% of patients | 72% of patients |
| Most Common Adverse Events | Somnolence, fatigue, weight decrease | Somnolence, fatigue, weight decrease | Somnolence, fatigue, weight decrease |
| Discontinuation due to Adverse Events | 14% | 26% | 6% |
Data sourced from Delnomdedieu et al., 2018.[27][28]
The AMARYLLIS trial did not meet its primary or secondary efficacy endpoints, showing no significant improvement in motor function in patients with Huntington's disease treated with mardepodect compared to placebo.[1][21] However, pre-specified exploratory quantitative motor (Q-Motor) measures suggested a dose-dependent improvement in motor coordination.[28] The treatment was generally safe and well-tolerated, although there was a higher rate of discontinuation due to adverse events in the 20 mg group.[27]
Experimental Workflow Diagrams
Conditioned Avoidance Response (CAR) Experimental Workflow
Caption: Workflow of the Conditioned Avoidance Response experiment.
Clinical Trial Workflow for a Phase II Study
Caption: A generalized workflow for a Phase II clinical trial.
Conclusion
The clinical development of mardepodect represents a concerted effort to translate a novel pharmacological mechanism into a therapeutic intervention for schizophrenia and Huntington's disease. While the preclinical data provided a strong rationale for its development, the Phase II clinical trials did not demonstrate the required efficacy to support continuation of the program. The discontinuation of mardepodect underscores the challenges inherent in CNS drug development and highlights the critical importance of robust efficacy signals in mid-stage clinical trials. The data generated from the mardepodect clinical development program, however, remain a valuable resource for the scientific community, contributing to our understanding of PDE10A biology and the complex pathophysiology of schizophrenia and Huntington's disease.
References
- 1. Clinical Trials Corner: September 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mardepodect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. The pharmacokinetics, pharmacodynamics, and safety of orally dosed INCB018424 phosphate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmcokinetics in healthy volunteers and patients of NAc-SDKP (seraspenide), a negative regulator of hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of amlodipine in healthy volunteers after single intravenous and oral doses and after 14 repeated oral doses given once daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. yourplaceofcare.com [yourplaceofcare.com]
- 13. shmsafety.com [shmsafety.com]
- 14. The PANSS and other scales [panss.org]
- 15. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Pfizer Amaryllis trial ends in disappointment: no improvement in Huntington's disease symptoms – HDBuzz [en.hdbuzz.net]
- 22. Unified Huntington’s Disease Rating Scale (UHDRS) (TM) | RehabMeasures Database [sralab.org]
- 23. Rating Scales for Motor Symptoms and Signs in Huntington's Disease: Critique and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 25. Website [eprovide.mapi-trust.org]
- 26. dochub.com [dochub.com]
- 27. mdsabstracts.org [mdsabstracts.org]
- 28. neurologylive.com [neurologylive.com]
Mardepodect Succinate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mardepodect (B12012) succinate (B1194679) (formerly PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] Developed by Pfizer, it was initially investigated as a novel therapeutic for schizophrenia and Huntington's disease.[2] Although clinical development for these indications was discontinued (B1498344) due to a lack of efficacy in Phase II trials, mardepodect remains a valuable tool for neuroscience research.[3] Its specific mechanism of action, targeting a key enzyme in striatal signaling pathways, makes it an important pharmacological probe for dissecting the roles of PDE10A in various neurological processes and disease models. This guide provides an in-depth overview of mardepodect's mechanism of action, key preclinical data, detailed experimental protocols, and potential applications in neuroscience research.
Core Concepts and Mechanism of Action
Mardepodect is an orally active, brain-penetrant small molecule that selectively inhibits the PDE10A enzyme.[2] PDE10A is a dual-substrate phosphodiesterase, meaning it hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing.[2][4]
By inhibiting PDE10A, mardepodect leads to an accumulation of intracellular cAMP and cGMP in MSNs.[3] This amplification of cyclic nucleotide signaling modulates the activity of downstream effector proteins, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). The functional consequences of PDE10A inhibition are complex, as it impacts both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways.[3] This dual action is thought to underlie its effects in various preclinical models.
Signaling Pathway of Mardepodect
The diagram below illustrates the signaling cascade affected by mardepodect.
Caption: Mardepodect inhibits PDE10A, increasing cAMP and cGMP levels and downstream signaling.
Quantitative Data
The following tables summarize key in vitro and in vivo data for mardepodect succinate.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/System | Value | Reference |
| IC50 | Recombinant Human PDE10A | 0.37 nM | [1] |
| Selectivity | Other PDE families | >1000-fold | [1] |
Table 2: In Vivo Pharmacokinetics
| Parameter | Species | Dose & Route | Value | Reference |
| Oral Bioavailability | Rat | 72 mg/kg (oral) vs 18 mg/kg (IV) | ~16% (for a similar compound) | [5] |
| Peak Plasma Concentration (Cmax) | Rat | 72 mg/kg (oral) | 229.24 ± 64.26 ng/mL (for a similar compound) | [5] |
| Time to Peak (Tmax) | Rat | 72 mg/kg (oral) | 1 ± 0.7 h (for a similar compound) | [5] |
| Elimination Half-life (t1/2) | Rat | 72 mg/kg (oral) | 10.61 ± 0.2 h (for a similar compound) | [5] |
Table 3: In Vivo Pharmacodynamics
| Endpoint | Species | Dose & Route | Effect | Reference |
| Conditioned Avoidance Response (ED50) | Rat | i.p. | 1 mg/kg | [1] |
| Striatal cGMP Increase | Mouse (CD-1) | 1 mg/kg (s.c.) | ~3-fold increase | [3] |
| Striatal cGMP Increase | Mouse (CD-1) | 3.2 mg/kg (s.c.) | ~5-fold increase | [3] |
| GluR1S845 Phosphorylation | Mouse (CF-1) | 0.3 mg/kg (i.p.) | 3-fold increase | [6] |
| GluR1S845 Phosphorylation | Mouse (CF-1) | 3 mg/kg (i.p.) | 5.4-fold increase | [6] |
| CREBS133 Phosphorylation | Mouse (CF-1) | 0.3 mg/kg (i.p.) | 3-fold increase | [6] |
| CREBS133 Phosphorylation | Mouse (CF-1) | 3 mg/kg (i.p.) | 4-fold increase | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of mardepodect.
Conditioned Avoidance Response (CAR) Assay
The CAR assay is a behavioral model used to predict the antipsychotic efficacy of a compound.[7]
Caption: Workflow for the Conditioned Avoidance Response (CAR) assay.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a tone or light, is presented before the unconditioned stimulus (US), the foot shock.
-
Procedure:
-
Acclimation and Habituation: Allow rats to acclimate to the housing facility for at least one week. Habituate the animals to the shuttle box for two days (30 minutes per day) prior to training.
-
Training:
-
Each trial consists of the presentation of the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial is terminated.
-
If the rat fails to move during the CS, the US (e.g., a 0.5 mA foot shock) is delivered for a maximum of 10 seconds, concurrent with the CS.
-
Movement to the other compartment during the US presentation is recorded as an escape response.
-
Training sessions typically consist of 50-100 trials with a variable inter-trial interval (average of 60 seconds).
-
-
Drug Administration: Once stable avoidance behavior is achieved (e.g., >80% avoidance), animals are administered this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at a specified time before the test session (e.g., 30-60 minutes).
-
Testing: The testing session is identical to the training sessions. The number of avoidance, escape, and no-response trials are recorded.
-
Data Analysis: The primary endpoint is the percentage of avoidance responses. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Measurement of Striatal cGMP Levels
This protocol describes the quantification of cGMP in brain tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Animal Dosing and Tissue Collection:
-
Administer this compound or vehicle to rodents at the desired doses and route.
-
At a predetermined time point post-administration (e.g., 1-3 hours), euthanize the animals according to approved institutional guidelines.
-
Rapidly dissect the striatum from the brain on an ice-cold surface.
-
Immediately flash-freeze the tissue samples in liquid nitrogen to halt enzymatic activity. Store the frozen tissue at -80°C until processing.
-
-
Sample Preparation:
-
Weigh the frozen tissue.
-
Add 5-10 volumes of ice-cold 0.1 M HCl.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cGMP. The supernatant can be used directly for the cGMP assay or stored at -80°C.
-
-
ELISA Protocol (General):
-
Follow the instructions provided with a commercial cGMP ELISA kit.
-
Typically, samples and standards are added to a microplate pre-coated with a cGMP antibody.
-
An enzyme-conjugated cGMP is then added, which competes with the cGMP in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate is added to produce a colorimetric signal that is inversely proportional to the amount of cGMP in the sample.
-
Read the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.
-
-
Western Blotting for pCREB and pGluR1
This protocol outlines the steps for detecting the phosphorylation of CREB and GluR1 in striatal tissue.
-
Procedure:
-
Sample Preparation: Prepare tissue homogenates from the striatum of treated and control animals as described for the cGMP assay, but using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated CREB (Ser133) and phosphorylated GluR1 (Ser845) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the levels of total CREB, total GluR1, or a loading control (e.g., β-actin or GAPDH).
-
Alternative Neuroscience Research Applications
While initially developed for psychosis, the mechanism of PDE10A inhibition suggests broader applications in neuroscience research.
-
Parkinson's Disease: Preclinical studies suggest that PDE10A inhibitors, including mardepodect (MP-10), may have therapeutic potential in Parkinson's disease.[8][9][10][11][12] In models of severe dopamine depletion, mardepodect has been shown to restore motor function.[9][10][11][12] It is also being investigated for its potential to reduce L-DOPA-induced dyskinesias.[8]
-
Cognitive Enhancement: PDE10A inhibitors have been explored for their potential to improve cognitive function.[13] In preclinical models, they have shown promise in reversing cognitive deficits associated with schizophrenia models, such as in the attentional set-shifting task.[13] The novel object recognition task is another behavioral paradigm that can be used to assess the effects of mardepodect on recognition memory.[14][15][16][17]
-
Addiction: The role of the striatum in reward and addiction makes PDE10A a target of interest in this field. Research is ongoing to determine if PDE10A inhibitors can modulate drug-seeking and relapse behaviors in animal models of addiction.
Conclusion
This compound is a powerful research tool for investigating the role of PDE10A in the central nervous system. Its high potency and selectivity allow for precise pharmacological manipulation of the cGMP and cAMP signaling pathways in the striatum. While its clinical development for schizophrenia and Huntington's disease has been halted, its utility in preclinical research continues to expand into other areas of neuroscience, including Parkinson's disease, cognitive disorders, and addiction. The data and protocols provided in this guide are intended to facilitate the use of mardepodect as a probe to further unravel the complexities of striatal function and its role in neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Investigation of PDE10a Inhibitors for Parkinsons Disease.PI is Bart Ellenbroek | Parkinson's Disease [michaeljfox.org]
- 8. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. PDE10A inhibition reverses subchronic PCP-induced deficits in attentional set-shifting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Validating an updated protocol for the novel object recognition task in young pigs [frontiersin.org]
- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
A Technical Guide to Mardepodect Succinate for Research Applications
For research use only. Not for diagnostic or therapeutic procedures.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mardepodect (B12012) succinate (B1194679) (also known as PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.[1][2] Developed initially by Pfizer for schizophrenia, Mardepodect has become a valuable tool in neuroscience research for investigating the role of PDE10A in various physiological and pathological processes.[3] Although its clinical development was discontinued, its well-defined mechanism of action and extensive preclinical characterization make it a critical compound for laboratory studies.[3]
Core Properties and Mechanism of Action
Mardepodect succinate is the succinate salt of 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline.[4] It is a highly potent and selective inhibitor of PDE10A, an enzyme predominantly expressed in the medium spiny neurons of the striatum.[3][5] PDE10A hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers in cellular signaling.[6] By inhibiting PDE10A, Mardepodect leads to the accumulation of cAMP and cGMP in these neurons, thereby modulating downstream signaling pathways.[6][7]
Signaling Pathway of Mardepodect
The inhibition of PDE10A by Mardepodect enhances signaling cascades downstream of cAMP and cGMP, such as the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of cyclic nucleotide levels is believed to underlie the compound's effects on neuronal excitability and function.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/System | Value | Reference |
| IC50 | Human recombinant PDE10A | 0.37 nM | [1] |
| Selectivity | Over other PDEs | >1000-fold | [1] |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Endpoint | ED50 / Effective Dose | Reference |
| Conditioned Avoidance Response (CAR) | Rat | Inhibition of avoidance | 1 mg/kg | [1] |
| Apomorphine-induced climbing | Mouse | Antagonism of climbing | - | [5] |
| NMDA antagonist-induced deficits in prepulse inhibition | Rat | Reversal of deficits | - | [5] |
| Striatal cGMP levels | Mouse (CD-1) | Increase in cGMP | ~3-fold increase at 1 mg/kg (s.c.) | [7] |
| Striatal cGMP levels | Mouse (CD-1) | Increase in cGMP | ~5-fold increase at 3.2 mg/kg (s.c.) | [7] |
| GluR1 Phosphorylation (S845) | Mouse (CF-1) | Increase in phosphorylation | 5.4-fold increase at 3 mg/kg (i.p.) | [7] |
Table 3: Pharmacokinetic Parameters in Rodents
| Species | Route | Dose | Parameter | Value | Reference |
| Rat | i.v. | 0.1 mg/kg | Clearance | 36 mL/min/kg | [8] |
| Rat | - | - | Vdss | 3.9 L/kg | - |
| Rat | p.o. | 1 mg/kg | Tmax | 1.0 h | - |
| Rat | p.o. | 1 mg/kg | Cmax | 115 nM | - |
| Rat | p.o. | 1 mg/kg | Bioavailability | 54% | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 of Mardepodect against PDE10A.[8][9]
Materials:
-
Recombinant human PDE10A enzyme
-
This compound
-
Fluorescein-labeled cAMP (FAM-cAMP) or cGMP substrate
-
PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
Binding Agent (phosphate-binding nanoparticles)
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in PDE Assay Buffer.
-
Assay Plate Setup:
-
Blank: 5 µL inhibitor buffer + 45 µL PDE Assay Buffer.
-
Substrate Control: 5 µL inhibitor buffer + 25 µL FAM-cAMP + 20 µL PDE Assay Buffer.
-
Positive Control (100% activity): 5 µL inhibitor buffer + 25 µL FAM-cAMP + 20 µL PDE10A enzyme.
-
Test Inhibitor: 5 µL diluted Mardepodect + 25 µL FAM-cAMP + 20 µL PDE10A enzyme.
-
-
Enzymatic Reaction:
-
Add reagents to the plate as described above.
-
Initiate the reaction by adding the PDE10A enzyme.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each Mardepodect concentration.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Administration Protocols
Mardepodect is a lipophilic compound and requires appropriate formulation for in vivo studies.[7]
Protocol 1: Suspension for Oral Gavage
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while stirring to achieve the desired concentration.
-
Continuously stir the suspension during dosing to ensure homogeneity.[7]
-
Protocol 2: Solubilized Formulation for Injection (Non-clinical)
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Preparation:
Conditioned Avoidance Response (CAR) Assay
The CAR assay is a behavioral model used to predict the antipsychotic efficacy of a compound.[7]
Apparatus:
-
Two-way shuttle box with a grid floor capable of delivering a mild foot shock.
-
A conditioned stimulus (CS) (e.g., tone or light) and an unconditioned stimulus (US) (foot shock).
Procedure:
-
Acclimation and Habituation:
-
Allow rats to acclimate to the housing facility for at least one week.
-
Habituate the animals to the shuttle box for 30 minutes per day for two days before training.[7]
-
-
Training:
-
Conduct daily training sessions for 10 days, with each session consisting of 30 trials.
-
A trial starts with the presentation of the CS (e.g., 10-second white noise).
-
If the rat moves to the other side of the shuttle box during the CS, it is recorded as an avoidance response.
-
If the rat does not move during the CS, a mild foot shock (e.g., 0.8 mA for up to 5 seconds) is delivered (US). An escape response is recorded if the rat moves during the shock.[7]
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pretreatment time, place the rat in the shuttle box and begin the test session.
-
Record the number of avoidance, escape, and no-response trials.
-
Conclusion
This compound remains a cornerstone tool for researchers investigating the role of PDE10A in the central nervous system. Its high potency, selectivity, and well-documented preclinical profile provide a solid foundation for studies exploring the therapeutic potential of PDE10A inhibition in various neurological and psychiatric disorders. This guide offers a centralized resource of technical information and detailed protocols to support the effective use of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Mardepodect - Wikipedia [en.wikipedia.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for In Vivo Experimental Design of Mardepodect Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect succinate (B1194679) (also known as PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is a dual-substrate enzyme that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signaling.[3] The enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region integral to motor control, cognition, and emotional regulation.[3][4] By inhibiting PDE10A, Mardepodect succinate increases intracellular levels of cAMP and cGMP in these neurons, thereby modulating the activity of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia.[3][5] This mechanism of action has made PDE10A inhibitors a subject of investigation for neurological and psychiatric disorders.[6] Although clinical development for schizophrenia and Huntington's disease was discontinued, the unique mechanism of this compound makes it a valuable tool for preclinical research in neuroscience.[4]
These application notes provide a comprehensive guide for designing and executing in vivo experiments to investigate the neuroprotective and pharmacological effects of this compound.
Mechanism of Action & Signaling Pathway
This compound exerts its effects by inhibiting the PDE10A enzyme, leading to an accumulation of cAMP and cGMP within striatal MSNs. This elevation in cyclic nucleotides activates downstream protein kinases, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). A key substrate of PKA is the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB (pCREB) leads to the regulation of gene expression involved in neuronal survival, plasticity, and function.[3]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Mardepodect - Wikipedia [en.wikipedia.org]
- 5. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for PF-2545920 Administration to Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of PF-2545920 (also known as Mardepodect or MP-10) to rodent models for preclinical research. The information is compiled from various studies to ensure safe and effective use in evaluating the compound's therapeutic potential.
Introduction
PF-2545920 is a potent, orally active, and selective inhibitor of phosphodiesterase 10A (PDE10A) with an IC50 of 0.37 nM.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum and is involved in the regulation of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling.[2] By inhibiting PDE10A, PF-2545920 increases the levels of these second messengers, which can modulate neuronal activity. The compound has been investigated for its potential therapeutic utility in neurological and psychiatric disorders, such as schizophrenia and Huntington's disease, although its development for these indications was discontinued.[3] PF-2545920 is known to cross the blood-brain barrier.[1]
Data Presentation
In Vitro and In Vivo Efficacy
| Parameter | Value | Species/System | Notes |
| IC50 | 0.37 nM | PDE10A Enzyme Assay | Demonstrates high potency for the target enzyme.[1][2] |
| Selectivity | >1000-fold | Over other PDEs | Indicates high specificity for PDE10A.[1] |
| Minimal Effective Dose (in vivo) | ~1 mg/kg | Mice | For increase in striatal cGMP.[2] |
| ED50 (Conditioned Avoidance Response) | 1 mg/kg | Rats | A measure of antipsychotic-like activity.[1][4] |
Pharmacokinetic Parameters in Rodents
| Parameter | Value | Species | Administration Route | Dose |
| Clearance | 36 ml/min/kg | Sprague-Dawley Rat | Intravenous | 0.1 mg/kg[4] |
| Plasma Exposure (at ED50) | 115 nM (total) | Sprague-Dawley Rat | Not specified | 1 mg/kg[4] |
Signaling Pathway
The mechanism of action of PF-2545920 involves the inhibition of PDE10A, leading to an increase in intracellular levels of cAMP and cGMP. This in turn modulates downstream signaling cascades, including the phosphorylation of key proteins involved in neuronal function.
Caption: Signaling pathway of PF-2545920.
Experimental Protocols
Formulation and Vehicle Preparation
1. Aqueous Suspension for Oral (p.o.) or Intraperitoneal (i.p.) Administration:
-
Vehicle Composition:
-
0.5% (w/v) Methylcellulose (MC) in deionized water.
-
Alternatively, a solution of PEG300, Tween-80, and Saline can be used.[1]
-
-
Preparation Steps:
-
Weigh the required amount of PF-2545920 powder.
-
Prepare the 0.5% MC solution by gradually adding MC to water while stirring continuously.
-
Levigate the PF-2545920 powder with a small amount of the vehicle to form a uniform paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration.
-
2. Solution for Intraperitoneal (i.p.) Administration:
-
Vehicle Composition:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Preparation Example (for a 1 mL working solution):
-
Prepare a stock solution of PF-2545920 in DMSO (e.g., 25 mg/mL).[1]
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[1]
-
Add 450 µL of Saline to reach the final volume of 1 mL.[1]
-
The final concentration in this example would be 2.5 mg/mL. Adjust volumes accordingly for different desired concentrations.
-
Note: The solubility of PF-2545920 is >19.35 mg/mL in DMSO and ≥99.8 mg/mL in Ethanol.[2] It is insoluble in water.[2] Solutions should be prepared fresh daily.
Rodent Administration Protocol
Animal Models:
Administration Routes:
-
Oral Gavage (p.o.): The preferred route for mimicking clinical administration.
-
Intraperitoneal Injection (i.p.): Often used in preclinical models for rapid systemic exposure.[2]
Dosage Range:
Administration Procedure:
-
Animal Handling: Acclimatize animals to the experimental conditions and handle them gently to minimize stress.
-
Dose Calculation: Calculate the volume of the drug formulation to be administered based on the animal's body weight and the desired dose. A typical administration volume is 5-10 mL/kg for oral gavage and 5 mL/kg for intraperitoneal injection.
-
Oral Gavage:
-
Use a proper size and type of gavage needle for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Gently insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Intraperitoneal Injection:
-
Use a sterile needle (e.g., 25-27 gauge).
-
Inject into the lower quadrant of the abdomen, avoiding the bladder and internal organs.
-
Experimental Workflow Example: Behavioral Assessment
Caption: General experimental workflow for rodent studies.
Important Considerations
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure itself.
-
Pharmacokinetics: The timing of behavioral or tissue collection post-dosing should be informed by the pharmacokinetic profile of PF-2545920 in the specific species and strain being used.
-
Potential Side Effects: While generally well-tolerated in preclinical studies, researchers should be aware of potential unforeseen effects. One study noted that PF-2545920 may enhance hippocampal excitability and seizure activity in a seizure model.[5]
By following these guidelines, researchers can effectively and responsibly administer PF-2545920 to rodent models to further investigate its biological effects and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Mardepodect - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The Phosphodiesterase 10A Inhibitor PF-2545920 Enhances Hippocampal Excitability and Seizure Activity Involving the Upregulation of GluA1 and NR2A in Post-synaptic Densities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mardepodect Succinate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of Mardepodect succinate (B1194679), a potent and selective PDE10A inhibitor, in mice. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
Mardepodect succinate is a highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1][2] PDE10A is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, this compound leads to an accumulation of these second messengers, which in turn modulates downstream signaling pathways involved in neurotransmission.[3] This mechanism is believed to underlie its potential therapeutic effects in neurological and psychiatric disorders.[1][2]
Quantitative Data Summary
The following table summarizes the reported dosages of this compound and its effects in various mouse strains. These data can serve as a starting point for dose-range finding studies.
| Parameter | Mouse Strain | Dosage | Administration Route | Observed Effect | Reference |
| Striatal cGMP Increase | CD-1 | 1 mg/kg | Subcutaneous (s.c.) | ~3-fold increase | [3][4] |
| Striatal cGMP Increase | CD-1 | 3.2 mg/kg | Subcutaneous (s.c.) | ~5-fold increase | [3][4] |
| GluR1S845 Phosphorylation | CF-1 | 0.3 mg/kg | Intraperitoneal (i.p.) | 3-fold increase | [3][4] |
| GluR1S845 Phosphorylation | CF-1 | 3 mg/kg | Intraperitoneal (i.p.) | 5.4-fold increase | [3][4] |
| CREBS133 Phosphorylation | CF-1 | 0.3 mg/kg | Intraperitoneal (i.p.) | 3-fold increase | [3][4] |
| CREBS133 Phosphorylation | CF-1 | 3 mg/kg | Intraperitoneal (i.p.) | 4-fold increase | [3][4] |
| Conditioned Avoidance Response (CAR) | Not Specified | 0.3 - 1 mg/kg | Intraperitoneal (i.p.) | Significant decrease in avoidance responding | [4] |
Experimental Protocols
Preparation of Dosing Solutions
This compound is a lipophilic compound and requires a suitable vehicle for in vivo administration. The choice of vehicle will depend on the intended route of administration.
Protocol 1: Suspension for Oral Gavage [3]
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water.
-
Preparation:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small volume of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.
-
Maintain continuous stirring of the suspension during dosing to ensure homogeneity.
-
Protocol 2: Solubilized Formulation for Injection (Subcutaneous or Intraperitoneal) [3][5]
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Add saline to reach the final desired volume and concentration.
-
Protocol 3: Alternative Solubilized Formulation for Injection [3][5]
-
Vehicle: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add the 20% SBE-β-CD in saline solution and mix until the solution is clear.
-
Administration Routes
The selection of an appropriate administration route is critical for achieving the desired pharmacokinetic and pharmacodynamic profile.
-
Oral Gavage (p.o.): A common method for systemic drug delivery. Use a proper-sized, ball-tipped gavage needle to administer the suspension directly into the stomach.
-
Intraperitoneal Injection (i.p.): Involves injecting the substance into the peritoneal cavity. This route allows for rapid absorption.
-
Subcutaneous Injection (s.c.): The substance is injected into the subcutis, the layer of skin directly below the dermis and epidermis. This route provides a slower and more sustained absorption compared to i.p. injection.
In Vivo Pharmacodynamic Assessment: Striatal cGMP Measurement
This protocol outlines a method to assess the in vivo target engagement of this compound by measuring changes in striatal cGMP levels.
Experimental Workflow:
Caption: Experimental workflow for assessing in vivo pharmacodynamics.
Protocol:
-
Animal Acclimatization: Acclimatize male CD-1 or CF-1 mice to the housing facility for at least one week prior to the experiment.
-
Dosing Solution Preparation: Prepare the this compound dosing solution and a vehicle control solution as described in the protocols above.
-
Administration: Administer the prepared solutions to the mice via the chosen route (e.g., subcutaneous or intraperitoneal injection).
-
Time Points: Euthanize the mice at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the time course of the effect.
-
Tissue Collection: Rapidly dissect the striatum from the brain on an ice-cold surface.
-
Sample Preparation: Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
cGMP Measurement: Homogenize the striatal tissue and measure cGMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Express cGMP levels as a percentage of the vehicle-treated control group and analyze for statistical significance.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound's effect on the PDE10A signaling pathway.
References
Application Notes and Protocols for Mardepodect Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (also known as PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] The succinate (B1194679) salt of Mardepodect is often utilized in research settings. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby playing a crucial role in signal transduction in the brain, particularly in the striatum where it is highly expressed.[3][4] Inhibition of PDE10A leads to an increase in intracellular levels of cAMP and cGMP, which modulates downstream signaling pathways.[2] Due to its role in neuronal signaling, Mardepodect has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia.[5][6][7]
These application notes provide detailed protocols for the preparation of Mardepodect succinate working solutions for in vitro research applications.
Data Presentation
Quantitative data for Mardepodect and its succinate salt are summarized in the table below.
| Parameter | Mardepodect (Free Base) | This compound | Source(s) |
| CAS Number | 898562-94-2 | 1037309-45-7 | [1][8][9] |
| Molecular Formula | C₂₅H₂₀N₄O | C₂₉H₂₆N₄O₅ | [7][9] |
| Molecular Weight | 392.45 g/mol | 510.54 g/mol | [7][9][10] |
| Solubility in DMSO | ≥ 45 mg/mL (≥ 114.66 mM) | Information not explicitly available, but expected to be soluble. | [1] |
| Solubility in Water | Insoluble | Information not explicitly available, likely poorly soluble. | [10] |
| Solubility in Ethanol | 78 mg/mL | Information not explicitly available. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 510.54 g/mol x 0.001 L x 1000 = 5.1054 mg
-
Weighing: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but be cautious of potential degradation. Visually inspect the solution to ensure no particulates are present.
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When stored at -20°C, the stock solution is typically stable for at least one year, and at -80°C, for up to two years.[1]
-
Protect the stock solution from light.
-
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare the final working solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells being used.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept as low as possible, ideally at or below 0.1%, as higher concentrations can be cytotoxic.[11][12] Most cell lines can tolerate up to 0.5% DMSO for short-term experiments, but it is highly recommended to perform a DMSO tolerance test for your specific cell line.[12][13]
-
Serial Dilution (if necessary): For preparing a range of working concentrations, it is best to perform serial dilutions of the DMSO stock solution in cell culture medium.
-
Preparation of Working Solution (Example for a 10 µM final concentration): a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. To achieve a final concentration of 10 µM, you will need to perform a 1:1000 dilution of the 10 mM stock solution. c. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. d. This will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in your experiment. This is essential to differentiate the effects of the compound from those of the solvent.
-
Application to Cells: Immediately add the freshly prepared working solution (and vehicle control) to your cell cultures. Gently mix the plate or flask to ensure even distribution.
-
Stability of Working Solution: It is recommended to prepare fresh working solutions for each experiment. The stability of this compound in aqueous media over extended periods has not been extensively reported.
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: this compound inhibits PDE10A, increasing cAMP/cGMP levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Intravenous Formulation of PF-2545920
For Research Use Only. Not for use in humans.
Introduction
PF-2545920, also known as Mardepodect, is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A) with an IC50 of 0.37 nM.[1][2] Due to its role in regulating cyclic nucleotide signaling, it has been investigated for the treatment of schizophrenia and other central nervous system disorders.[1][3][4] A significant challenge in the preclinical in vivo evaluation of PF-2545920 is its poor aqueous solubility, rendering the development of a suitable intravenous (IV) formulation critical for ensuring accurate and reproducible dosing in pharmacokinetic and pharmacodynamic studies.[1][5]
These application notes provide a comprehensive overview and detailed protocols for the formulation of PF-2545920 for intravenous administration in a research setting. The proposed vehicle is a co-solvent system designed to solubilize this lipophilic compound for parenteral delivery.
Physicochemical Properties of PF-2545920
A thorough understanding of the physicochemical properties of PF-2545920 is essential for formulation development. Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₀N₄O | [1][5][6] |
| Molecular Weight | 392.45 g/mol | [1][5][6] |
| Appearance | White to off-white solid | [5] |
| Water Solubility | Insoluble | [1][5][6][7] |
| Solubility in Organic Solvents | - DMSO: >19.35 mg/mL, with some sources reporting up to 78 mg/mL in fresh DMSO. - Ethanol: ≥99.8 mg/mL - DMF: 30 mg/mL | [1][5][7] |
| CAS Number | 1292799-56-4 | [1][6] |
Recommended Vehicle Formulation for Intravenous Injection
Based on the solubility profile of PF-2545920, a co-solvent system is the recommended approach for achieving a clear, stable solution suitable for intravenous injection in preclinical animal models. The following formulation has been shown to be effective for in vivo studies.
| Component | Suggested Percentage (v/v) | Purpose |
| Dimethyl Sulfoxide (DMSO) | 5-20% | Primary solvent for PF-2545920 |
| Polyethylene Glycol 300 (PEG300) | 30-40% | Co-solvent and solubilizing agent |
| Tween 80 (Polysorbate 80) | 5-10% | Surfactant to improve stability and prevent precipitation upon dilution in blood |
| Water for Injection (WFI) or Saline | q.s. to 100% | Vehicle |
Note: The final concentration of each component should be optimized based on the desired dose of PF-2545920 and the tolerability of the vehicle in the specific animal model. It is crucial to use high-purity, sterile reagents suitable for parenteral administration.
Experimental Protocols
The following protocols outline the steps for preparing and validating the intravenous formulation of PF-2545920.
Protocol 1: Preparation of a 1 mg/mL PF-2545920 Intravenous Formulation
This protocol describes the preparation of a 1 mg/mL stock solution. The final concentration can be adjusted by modifying the initial amount of PF-2545920.
Materials:
-
PF-2545920 powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Water for Injection (WFI) or 0.9% Sodium Chloride (Saline), sterile
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing PF-2545920: Accurately weigh the required amount of PF-2545920 powder in a sterile vial. For a 1 mg/mL solution, weigh 10 mg for a final volume of 10 mL.
-
Initial Solubilization: Add the required volume of DMSO to the vial containing PF-2545920. For a formulation with 10% DMSO, add 1 mL of DMSO. Gently vortex or sonicate at 37°C for 10 minutes to ensure complete dissolution.[1] Visually inspect for any undissolved particles.
-
Addition of Co-solvent and Surfactant: In a separate sterile container, prepare the vehicle mixture. For a 10 mL final volume with 40% PEG300 and 5% Tween 80, mix 4 mL of PEG300 and 0.5 mL of Tween 80.
-
Combining Components: Add the vehicle mixture from step 3 to the dissolved PF-2545920 solution from step 2. Mix thoroughly.
-
Final Dilution: Add Water for Injection or saline to reach the final desired volume (in this case, q.s. to 10 mL). Mix until a clear, homogenous solution is obtained.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Storage: Store the final formulation at 2-8°C, protected from light. It is recommended to use the formulation immediately or within 24 hours of preparation.[5]
Workflow for IV Formulation Preparation
Caption: Workflow for preparing the intravenous formulation of PF-2545920.
Protocol 2: Formulation Stability Assessment
This protocol is designed to assess the short-term stability of the prepared formulation.
Procedure:
-
Prepare the PF-2545920 IV formulation as described in Protocol 1.
-
Divide the formulation into aliquots for testing at different time points (e.g., 0, 4, 8, and 24 hours).
-
Store the aliquots under the intended storage conditions (e.g., 2-8°C and room temperature).
-
At each time point, visually inspect the samples for any signs of precipitation or color change.
-
Quantify the concentration of PF-2545920 using a validated analytical method (e.g., HPLC-UV).
-
Acceptance Criteria: The formulation is considered stable if the concentration of PF-2545920 remains within 90-110% of the initial concentration and no precipitation or color change is observed.
Protocol 3: In Vitro Hemolysis Assay
This assay is crucial to evaluate the potential of the formulation to cause red blood cell lysis, a critical safety parameter for intravenous formulations.
Materials:
-
Freshly collected whole blood (e.g., from rat, human) with an anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Triton X-100 (or distilled water) as a positive control (100% hemolysis).
-
PBS as a negative control (0% hemolysis).
-
PF-2545920 intravenous formulation.
-
Centrifuge and a spectrophotometer.
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension: Centrifuge the whole blood to pellet the RBCs. Wash the RBC pellet with PBS multiple times until the supernatant is clear. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Incubation: In separate microcentrifuge tubes, mix the RBC suspension with the PF-2545920 formulation at various concentrations, the positive control, and the negative control. The total volume should be kept constant.
-
Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculate Percentage Hemolysis: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Acceptance Criteria: A formulation is generally considered safe for intravenous administration if the hemolysis is less than 5%.
Hemolysis Assay Workflow
Caption: Workflow for the in vitro hemolysis assay.
Signaling Pathway of PF-2545920
PF-2545920 exerts its pharmacological effects by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE10A, PF-2545920 increases the intracellular levels of cAMP and cGMP, which in turn modulates downstream signaling pathways, including the dopamine (B1211576) D1-direct and D2-indirect pathways.[1] This ultimately affects gene expression and neuronal activity, which is the basis for its potential therapeutic effects in schizophrenia.
PF-2545920 Signaling Pathway
Caption: Simplified signaling pathway of PF-2545920.
Conclusion
The protocols and information provided in these application notes offer a robust starting point for the successful intravenous formulation of PF-2545920 for preclinical research. Adherence to these guidelines, with appropriate optimization for specific experimental needs, will facilitate reliable and reproducible in vivo studies with this promising PDE10A inhibitor. It is imperative that all formulations are thoroughly characterized for stability and safety before use in animals.
References
- 1. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofins.it [eurofins.it]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for Mardepodect in Conditioned Avoidance Response (CAR) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (also known as PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] The PDE10A enzyme is highly expressed in the medium spiny neurons of the striatum, key components of the basal ganglia circuitry involved in motor control, motivation, and cognition.[3][4] By inhibiting PDE10A, Mardepodect increases intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This modulation of cyclic nucleotide signaling has shown potential for therapeutic intervention in central nervous system disorders, particularly schizophrenia.[4]
The conditioned avoidance response (CAR) is a behavioral paradigm widely used in preclinical research to evaluate the antipsychotic potential of novel compounds.[5][6][7] The test assesses the ability of a compound to suppress a learned avoidance behavior without inducing motor impairment. Mardepodect has demonstrated efficacy in CAR models, suggesting its potential as an antipsychotic agent.[3][8] These application notes provide detailed protocols for the use of Mardepodect in CAR models, along with relevant quantitative data and a description of the underlying signaling pathways.
Mechanism of Action and Signaling Pathway
Mardepodect exerts its effects by selectively inhibiting the PDE10A enzyme, which is responsible for the hydrolysis of both cAMP and cGMP.[9][10] Inhibition of PDE10A leads to an accumulation of these cyclic nucleotides within striatal medium spiny neurons.[9] This, in turn, activates downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases phosphorylate various substrate proteins, such as DARPP-32 (Dopamine- and cAMP-Regulated Phosphoprotein, Mr 32 kDa) and the transcription factor CREB (cAMP response element-binding protein), ultimately leading to changes in gene expression and neuronal excitability.[11]
Quantitative Data Summary
The following table summarizes the quantitative data for Mardepodect in conditioned avoidance response models.
| Parameter | Species | Value | Notes | Reference |
| Effective Dose (ED50) | Rat (Sprague-Dawley) | 1 mg/kg | Orally active. | [1][2] |
| Active Dose Range | Mouse | 0.3 - 1 mg/kg | Intraperitoneal administration, decreases avoidance responding. | [2] |
| PDE10A Occupancy for Efficacy | Rodent | ~40-48% | Minimum occupancy required for antipsychotic-like effects in CAR models. | [12][13] |
| Striatal cGMP Increase | Mouse | ~3-fold | At a dose of 1 mg/kg. | [2] |
| GluR1 Phosphorylation Increase | Mouse | 3 to 5.4-fold | At doses of 0.3 to 3 mg/kg. | [2] |
| CREB Phosphorylation Increase | Mouse | 2.6 to 4-fold | At doses of 0.3 to 5 mg/kg. | [2] |
Experimental Protocols
Formulation of Mardepodect for In Vivo Administration
Mardepodect is a lipophilic compound and requires an appropriate vehicle for in vivo studies. Below are two suggested formulations.
Protocol 1: Suspension for Oral Gavage
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water.
-
Preparation:
-
Weigh the required amount of Mardepodect.
-
Levigate the powder with a small volume of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
Protocol 2: Solubilized Formulation for Injection (Non-clinical)
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Preparation:
-
Dissolve Mardepodect in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and concentration.
-
Conditioned Avoidance Response (CAR) Assay
The CAR assay is a robust behavioral model for assessing the antipsychotic potential of a test compound.
Animals: Male Sprague-Dawley rats (250-300 g).
Apparatus: A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a tone or light, is presented prior to the unconditioned stimulus (US), the foot shock.
Training Phase:
-
Conduct daily training sessions for 10 days.
-
Each session consists of 30 trials.
-
A trial begins with the presentation of the CS (e.g., a 10-second white noise).
-
If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response , and the trial is terminated.
-
If the rat fails to move during the CS, a mild foot shock (e.g., 0.8 mA for a maximum of 5 seconds) is delivered as the US.
-
If the rat moves to the other compartment during the shock, it is recorded as an escape response .
-
If the rat does not move during the shock, it is recorded as an escape failure .
Testing Phase:
-
Administer Mardepodect or the vehicle at the desired dose and route of administration.
-
The time between administration and testing should be determined based on the pharmacokinetic profile of the compound.
-
Place the animal in the shuttle box and begin the test session as described in the training phase.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A compound with antipsychotic potential will selectively decrease the number of avoidance responses without significantly affecting the number of escape responses.
Conclusion
Mardepodect has demonstrated a clear, dose-dependent effect in conditioned avoidance response models, a key preclinical indicator of antipsychotic efficacy. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development to effectively utilize Mardepodect as a tool compound for studying PDE10A inhibition and its behavioral consequences. The provided signaling pathway and experimental workflow diagrams offer a visual representation of the underlying mechanisms and procedural steps, facilitating a deeper understanding and practical application of this research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Mardepodect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Conditioned avoidance response in the development of new antipsychotics. | Semantic Scholar [semanticscholar.org]
- 7. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Assay for Measuring cGMP Elevation in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a critical second messenger in the central nervous system, playing a pivotal role in diverse physiological processes including synaptic plasticity, neuronal signaling, and blood flow regulation.[1] Its synthesis is primarily catalyzed by soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO).[2][3] Dysregulation of the NO-cGMP signaling pathway has been implicated in various neurological disorders, making the accurate measurement of cGMP levels in brain tissue a key aspect of neuroscience research and drug development.
These application notes provide detailed protocols for the quantification of cGMP in brain tissue using three common methods: Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages regarding sensitivity, throughput, and specificity.
cGMP Signaling Pathway in the Brain
The canonical pathway for cGMP elevation in the brain is initiated by the synthesis of nitric oxide (NO).[1] NO synthase (NOS) produces NO in response to calcium influx, often triggered by the activation of N-methyl-D-aspartate (NMDA) receptors by glutamate.[2] NO, a diffusible gas, then activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP.[3] The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP.[1]
Data Presentation: cGMP Levels in Rodent Brain Tissue
The following table summarizes representative quantitative data on cGMP levels in different brain regions under basal conditions and following stimulation with agents that increase cGMP. Values are expressed as pmol/mg protein or fmol/30 min for microdialysis studies.
| Brain Region | Species | Condition | Assay Method | Basal cGMP Level | Stimulated cGMP Level | Fold Increase | Reference |
| Frontal Cortex | Rat | Basal | RIA (Microdialysis) | ~2 fmol/30 min | - | - | [4] |
| Frontal Cortex | Rat | 5 µM Sodium Nitroprusside (SNP) | RIA (Microdialysis) | ~2 fmol/30 min | ~6 fmol/30 min | 3 | [4] |
| Cerebellum | Rat | Basal | RIA (Microdialysis) | ~4 fmol/30 min | - | - | [4] |
| Cerebellum | Rat | 1 mM Sodium Nitroprusside (SNP) | RIA (Microdialysis) | ~4 fmol/30 min | ~360 fmol/30 min | 90 | [4] |
| Striatum | Mouse | Vehicle | LC-MS/MS | ~0.2 pmol/mg tissue | - | - | |
| Striatum | Mouse | PDE9A Inhibitor (PF-509783) | LC-MS/MS | ~0.2 pmol/mg tissue | ~0.8 pmol/mg tissue | 4 | |
| Hippocampus | Mouse | Vehicle | LC-MS/MS | ~0.1 pmol/mg tissue | - | - | |
| Hippocampus | Mouse | PDE9A Inhibitor (PF-509783) | LC-MS/MS | ~0.1 pmol/mg tissue | ~0.3 pmol/mg tissue | 3 | |
| Cortex | Mouse | Vehicle | LC-MS/MS | ~0.15 pmol/mg tissue | - | - | |
| Cortex | Mouse | PDE9A Inhibitor (PF-509783) | LC-MS/MS | ~0.15 pmol/mg tissue | ~0.4 pmol/mg tissue | ~2.7 | |
| Whole CNS | Lymnaea stagnalis | Control | ELISA | 15.5 ± 1.8 pmol/mg protein | - | - | [5] |
| Whole CNS | Lymnaea stagnalis | 0.4 mM ODQ (sGC inhibitor) | ELISA | 15.5 ± 1.8 pmol/mg protein | 9.1 ± 0.7 pmol/mg protein | -0.41 | [5] |
Experimental Protocols
General Workflow for Brain Tissue cGMP Measurement
The general workflow for measuring cGMP in brain tissue involves several key steps, from tissue collection to final quantification.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISAs are a common and relatively high-throughput method for quantifying cGMP. They are based on the principle of competition between the cGMP in the sample and a labeled cGMP conjugate for a limited number of anti-cGMP antibody binding sites.
Materials
-
Brain tissue
-
Trichloroacetic acid (TCA) or 0.1 M HCl
-
Water-saturated diethyl ether
-
Commercial cGMP ELISA kit (containing cGMP standards, anti-cGMP antibody-coated plate, HRP-linked cGMP, substrate, and stop solution)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure
1. Brain Tissue Homogenization and Extraction: a. Rapidly dissect the brain region of interest on ice and weigh it. b. Homogenize the frozen tissue in 10 volumes of ice-cold 6% TCA.[6] c. Centrifuge the homogenate at 2000 x g for 15 minutes at 4°C.[6] d. Collect the supernatant. e. To remove the TCA, wash the supernatant four times with five volumes of water-saturated diethyl ether. Discard the upper ether layer after each wash.[6] f. The remaining aqueous layer containing cGMP can be lyophilized or dried under a stream of nitrogen at 60°C.[6] g. Reconstitute the dried extract in the assay buffer provided with the ELISA kit.
2. ELISA Assay (following a typical competitive ELISA protocol): a. Prepare cGMP standards and samples in the provided assay buffer. b. Add standards and samples to the wells of the anti-cGMP antibody-coated microplate. c. Add a fixed amount of HRP-linked cGMP to each well. d. Incubate the plate according to the kit's instructions (e.g., 2 hours at room temperature) to allow for competitive binding. e. Wash the plate several times with wash buffer to remove unbound reagents. f. Add the substrate solution (e.g., TMB) to each well and incubate for color development. g. Stop the reaction with the stop solution. h. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. The concentration of cGMP in the samples is inversely proportional to the absorbance. c. Determine the concentration of cGMP in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: Radioimmunoassay (RIA)
RIA is a highly sensitive method for cGMP quantification that utilizes a radiolabeled cGMP tracer.
Materials
-
Brain tissue
-
6% Trichloroacetic acid (TCA)
-
Water-saturated diethyl ether
-
Commercial cGMP RIA kit (containing cGMP standards, anti-cGMP antibody, [¹²⁵I]-cGMP tracer, and precipitating reagent)
-
Gamma counter
Procedure
1. Brain Tissue Homogenization and Extraction: a. Follow the same homogenization and extraction procedure as described in the ELISA protocol (Protocol 1, step 1).[6]
2. RIA Assay: a. Prepare cGMP standards and resuspend the extracted samples in the assay buffer. b. In assay tubes, add the standards or samples, a specific volume of anti-cGMP antibody, and the [¹²⁵I]-cGMP tracer. c. Incubate the tubes as recommended by the kit manufacturer (e.g., overnight at 4°C) to allow for competitive binding. d. Add a precipitating reagent (e.g., a second antibody or charcoal) to separate the antibody-bound cGMP from the free cGMP. e. Centrifuge the tubes and decant the supernatant. f. Measure the radioactivity of the pellet (containing the antibody-bound [¹²⁵I]-cGMP) using a gamma counter.
3. Data Analysis: a. Create a standard curve by plotting the percentage of bound radioactivity against the concentration of the cGMP standards. b. The amount of radioactivity is inversely proportional to the concentration of cGMP in the sample. c. Calculate the cGMP concentration in the samples from the standard curve.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity and allows for the simultaneous quantification of multiple analytes.
Materials
-
Brain tissue
-
Homogenization solution (e.g., acetonitrile (B52724) with internal standard)
-
LC-MS/MS system (UPLC or HPLC coupled to a triple quadrupole mass spectrometer)
-
C18 analytical column
-
Mobile phases (e.g., 0.1% formic acid in water and acetonitrile)
-
cGMP analytical standard and stable isotope-labeled internal standard (e.g., ¹³C₅-cGMP)
Procedure
1. Sample Preparation: a. Weigh the frozen brain tissue. b. Homogenize the tissue in a suitable volume of cold acetonitrile containing a known concentration of the stable isotope-labeled internal standard. c. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. d. Collect the supernatant and evaporate it to dryness under a stream of nitrogen. e. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]
2. LC-MS/MS Analysis: a. Set up the LC system with a C18 column and a gradient elution program using, for example, 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B.[7] b. The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous cGMP and the internal standard.
3. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of the cGMP standard to the internal standard against the concentration of the standards. b. Quantify the cGMP in the brain samples by using the peak area ratio of endogenous cGMP to the internal standard and the calibration curve.
Concluding Remarks
The choice of assay for measuring cGMP elevation in brain tissue depends on the specific requirements of the study. ELISA offers a good balance of throughput and sensitivity for many applications. RIA provides very high sensitivity, which can be crucial when dealing with very low cGMP concentrations. LC-MS/MS is the gold standard for specificity and can be invaluable for validating results from immunoassays and for studies requiring the simultaneous measurement of other small molecules. Proper and rapid tissue handling and extraction are critical for obtaining accurate and reproducible results with any of these methods.
References
- 1. cGMP signalling in the mammalian brain: role in synaptic plasticity and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide mediates glutamate-linked enhancement of cGMP levels in the cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Critical Role of the Nitric Oxide/cGMP Pathway in Corticostriatal Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential regulation of cyclic GMP levels in the frontal cortex and the cerebellum of anesthetized rats by nitric oxide: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cGMP Imaging in Brain Slices Reveals Brain Region-Specific Activity of NO-Sensitive Guanylyl Cyclases (NO-GCs) and NO-GC Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. izotop.hu [izotop.hu]
- 7. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro PDE10A Enzyme Inhibition Fluorescence Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in signal transduction by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers.[1][2] Predominantly expressed in the medium spiny neurons of the brain's striatum, PDE10A is a key regulator of cellular signaling.[2] Dysregulation of PDE10A activity has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia and Huntington's disease, making it a significant therapeutic target in drug discovery.[1][3]
These application notes provide a detailed protocol for an in vitro fluorescence polarization (FP) assay designed to identify and characterize inhibitors of the PDE10A enzyme.[1] The FP assay is a homogeneous, high-throughput screening (HTS) compatible technique that measures the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.[2][4]
Principle of the Fluorescence Polarization Assay
The fluorescence polarization (FP) assay is a powerful method for monitoring molecular interactions in solution.[4] The principle of this PDE10A inhibition assay is based on the change in molecular size of a fluorescently labeled substrate. A small, fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) rotates rapidly in solution, resulting in low fluorescence polarization when excited with plane-polarized light.[2][4]
Upon the addition of the PDE10A enzyme, the fluorescent substrate is hydrolyzed, and the resulting fluorescent monophosphate is then bound by a larger binding agent or nanoparticle.[3][5] This formation of a large complex significantly slows the rotational motion of the fluorophore, leading to a high fluorescence polarization signal.[3][6]
In the presence of a PDE10A inhibitor, the enzymatic hydrolysis of the fluorescent substrate is blocked.[7] Consequently, the small, unbound fluorescent substrate continues to rotate rapidly, resulting in a low fluorescence polarization signal.[1] The decrease in fluorescence polarization is therefore proportional to the inhibitory activity of the test compound.[1]
Signaling Pathway of PDE10A
The diagram below illustrates the role of PDE10A in the signaling cascade within medium spiny neurons. PDE10A inhibitors prevent the breakdown of cAMP and cGMP, leading to the activation of downstream signaling pathways.[7]
Figure 1: Simplified PDE10A signaling cascade in a medium spiny neuron.
Experimental Workflow
The general workflow for a PDE10A inhibition assay using fluorescence polarization is outlined below. The process involves reagent preparation, reaction incubation, and signal detection.
Figure 2: General experimental workflow for the PDE10A fluorescence polarization assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well or 384-well microplate format. Adjust volumes as necessary for different plate formats.
Materials and Reagents
-
Recombinant Human PDE10A enzyme [1]
-
Fluorescently labeled substrate: e.g., FAM-Cyclic-3',5'-AMP (FAM-cAMP)[2]
-
PDE Assay Buffer: A typical buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.[1]
-
Binding Agent: Specific for binding the hydrolyzed phosphate (B84403) group.[3]
-
Test Compounds (Potential Inhibitors)
-
Positive Control Inhibitor: e.g., Papaverine[1]
-
DMSO: For compound dilution.[8]
-
Microplates: Black, low-volume, non-binding surface 384-well plates are recommended.[1]
-
Microplate Reader: Capable of measuring fluorescence polarization with appropriate filters (e.g., Excitation ≈ 485 nm, Emission ≈ 530 nm).[2][9]
Reagent Preparation
-
PDE Assay Buffer: Prepare the assay buffer with all components and ensure it is at room temperature before use.
-
PDE10A Enzyme: Thaw the recombinant PDE10A enzyme on ice. Dilute the enzyme to the desired working concentration in PDE Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.[1]
-
Fluorescent Substrate: Prepare a working solution of the fluorescently labeled substrate (e.g., 200 nM FAM-cAMP) in PDE Assay Buffer.[2][3]
-
Test Compounds and Controls: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[8]
-
Positive Control: Prepare a solution of a known PDE10A inhibitor (e.g., Papaverine) at a concentration that yields maximal inhibition.[1]
-
Negative Control (0% Inhibition): Use PDE Assay Buffer with the same final concentration of DMSO as the test compound wells.[8]
-
Substrate Control (100% Inhibition): Contains the fluorescent substrate and buffer but no enzyme.[2]
-
Assay Procedure
The following steps are for a single well.
-
Add Inhibitor/Controls: Add 5 µL of the diluted test compounds, positive control, or negative control (DMSO vehicle) to the appropriate wells of the microplate.[2]
-
Initiate Reaction: Add 20 µL of the diluted PDE10A enzyme solution to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of PDE Assay Buffer to the "Substrate Control" wells.[2]
-
Add Substrate: Add 25 µL of the fluorescent substrate solution to all wells except the "Blank" wells (which contain only assay buffer).[2] The final reaction volume will be 50 µL.[2]
-
Incubation: Mix the plate gently on a shaker for 1 minute and incubate at room temperature for 60 minutes. Protect the plate from light.[1][2]
-
Stop Reaction: Add 100 µL of the diluted Binding Agent to each well to stop the enzymatic reaction.[2][3]
-
Equilibration: Incubate the plate for an additional 10-15 minutes at room temperature to allow the binding to reach equilibrium.[2]
-
Detection: Measure the fluorescence polarization on a suitable microplate reader.
Data Presentation and Analysis
The fluorescence polarization (FP) is typically measured in millipolarization units (mP). The percentage of inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control)) [2]
The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[2]
Representative Data
The following table summarizes representative inhibition data for known PDE10A inhibitors.
| Compound Name | IC50 (nM) | Assay Type | Substrate | Reference |
| Papaverine | ~30 | FP | cAMP | [1],[9] |
| PQ10 | 5 (cGMP), 13 (cAMP) | Enzymatic | cGMP, cAMP | [10] |
| TC-E 5005 | 10 | FP | cAMP | [11] |
| IBMX | 12,000 | FP | cAMP | [11] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low FP Signal | - Insufficient enzyme or tracer concentration. | - Optimize enzyme and tracer concentrations through titration experiments.[1] |
| High Background FP | - Tracer aggregation.- Non-specific binding of the tracer to the plate. | - Centrifuge the tracer solution before use.- Use non-binding surface plates. |
| Inconsistent Results | - Enzyme instability.- Inaccurate inhibitor concentrations.- Temperature fluctuations. | - Aliquot and store the enzyme at -80°C; avoid repeated freeze-thaw cycles.- Verify stock concentrations and perform careful serial dilutions.- Ensure all reagents and plates are at thermal equilibrium before starting.[8] |
| Compound Interference | - Intrinsic fluorescence of test compounds. | - Test compounds for autofluorescence at the assay's excitation and emission wavelengths.[8] |
Conclusion
The fluorescence polarization assay is a robust and reliable method for high-throughput screening of PDE10A inhibitors.[1] Its homogeneous format and sensitivity make it a valuable tool in academic and industrial drug discovery efforts targeting neurological and psychiatric disorders.[1][5] Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Application of Mardepodect in Models of Psychosis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (developmental code name: PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] Developed by Pfizer, it was investigated for the treatment of schizophrenia and Huntington's disease.[1] Although its clinical development was discontinued, Mardepodect remains a valuable research tool for studying the role of the PDE10A enzyme and associated signaling pathways in psychosis and other neuropsychiatric disorders.[2]
PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control, cognition, and reward.[1] This enzyme hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two key second messengers.[1] By inhibiting PDE10A, Mardepodect increases intracellular levels of cAMP and cGMP, thereby modulating neuronal signaling.[1] This mechanism of action offers a distinct alternative to traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors.
These application notes provide detailed protocols for utilizing Mardepodect in preclinical models of psychosis, focusing on behavioral and molecular assays to characterize its antipsychotic-like effects.
Data Presentation
Table 1: In Vitro and In Vivo Potency of Mardepodect
| Parameter | Species/System | Value | Reference |
| IC50 (PDE10A) | Cell-free assay | 0.37 nM | [3] |
| ED50 (CAR) | Sprague-Dawley Rat | 1 mg/kg | [3] |
Table 2: Pharmacokinetic Parameters of Mardepodect
| Species | Route | Dose | Clearance |
| Sprague-Dawley Rat | IV | 0.1 mg/kg | 36 mL/min/kg |
| Beagle Dog | IV | 0.3 mg/kg | 7.2 mL/min/kg |
| Cynomolgus Monkey | IV | 0.03 mg/kg | 13.9 mL/min/kg |
Note: Specific pharmacokinetic data for Mardepodect is limited in publicly available literature. The presented data is based on available information for PF-2545920.
Table 3: In Vivo Effects of Mardepodect on Striatal Biomarkers
| Biomarker | Species | Dose (Route) | Effect | Reference |
| cGMP Levels | CD-1 Mouse | 1 mg/kg (s.c.) | ~3-fold increase | [1] |
| cGMP Levels | CD-1 Mouse | 3.2 mg/kg (s.c.) | ~5-fold increase | [1] |
| GluR1 (S845) Phosphorylation | CF-1 Mouse | 0.3 mg/kg (i.p.) | 3-fold increase | [1] |
| GluR1 (S845) Phosphorylation | CF-1 Mouse | 3 mg/kg (i.p.) | 5.4-fold increase | [1] |
| CREB (S133) Phosphorylation | CF-1 Mouse | 0.3 mg/kg (i.p.) | 3-fold increase | [1] |
| CREB (S133) Phosphorylation | CF-1 Mouse | 4 mg/kg (i.p.) | 4-fold increase | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Formulation of Mardepodect for In Vivo Administration
Mardepodect is a lipophilic compound and requires appropriate formulation for in vivo studies.
Protocol 1: Suspension for Oral Gavage (p.o.)
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water.[1]
-
Preparation:
-
Weigh the required amount of Mardepodect powder.
-
Create a smooth paste by levigating the powder with a small volume of the vehicle.
-
Gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.
-
Ensure the suspension is homogenous by continuous stirring during dosing.[1]
-
Protocol 2: Solubilized Formulation for Injection (i.p. or s.c.)
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
-
Preparation:
-
Dissolve Mardepodect in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Add saline to reach the final desired volume and concentration.[1]
-
Behavioral Assay: Conditioned Avoidance Response (CAR)
The CAR test is a well-validated model for predicting the antipsychotic efficacy of a compound.[4]
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. The box is equipped to present a conditioned stimulus (CS), such as a light or a tone.[4]
-
Procedure:
-
Acclimation and Habituation: Acclimate rats to the housing facility for at least one week. Habituate the animals to the shuttle box for two consecutive days (30 minutes each day) before training.
-
Training: Conduct daily training sessions for 10 days. Each session consists of 30 trials.
-
A trial starts with the presentation of the CS (e.g., a 10-second tone).
-
If the rat moves to the other compartment during the CS, it is recorded as an "avoidance response," and the trial ends.
-
If the rat does not move during the CS, a mild foot shock (the unconditioned stimulus, US; e.g., 0.8 mA for a maximum of 5 seconds) is delivered.
-
If the rat moves to the other compartment during the foot shock, it is recorded as an "escape response."
-
Failure to move during the shock is an "escape failure."
-
-
Testing:
-
Administer Mardepodect (e.g., 0.3-3 mg/kg, i.p.) or vehicle at a predetermined time before the test session (e.g., 30-60 minutes).
-
Place the rat in the shuttle box and conduct a session of 30 trials.
-
Record the number of avoidances, escapes, and escape failures.
-
-
-
Data Analysis: A compound with antipsychotic-like activity is expected to selectively decrease the number of avoidance responses without significantly affecting the number of escape responses.
Behavioral Assay: Phencyclidine (PCP)-Induced Hyperlocomotion
This model is used to assess the potential of a compound to mitigate the positive symptoms of psychosis.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: Open-field arenas connected to an automated activity monitoring system.
-
Procedure:
-
Acclimation and Habituation: Acclimate mice to the housing facility for at least one week. Habituate the animals to the open-field arenas for 30-60 minutes the day before the experiment.
-
Drug Administration:
-
Administer Mardepodect (e.g., 1-10 mg/kg, p.o. or i.p.) or vehicle.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer PCP (e.g., 3-10 mg/kg, s.c.).[5]
-
-
Behavioral Assessment: Immediately after the PCP injection, place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled) for 60-120 minutes.
-
-
Data Analysis: Compare the total distance traveled between the different treatment groups. A reduction in PCP-induced hyperlocomotion by Mardepodect suggests antipsychotic-like potential.
Molecular Assay: Measurement of Striatal cGMP Levels
This assay provides a direct measure of target engagement by Mardepodect.
-
Animals: Male CD-1 or C57BL/6 mice.
-
Procedure:
-
Drug Administration: Administer Mardepodect (e.g., 1-3.2 mg/kg, s.c.) or vehicle.
-
Tissue Collection: At a predetermined time point (e.g., 30-60 minutes post-dose), euthanize the animals using a method that preserves the in vivo phosphorylation state, such as focused microwave irradiation.
-
Rapidly dissect the striatum on a cold surface and immediately freeze it in liquid nitrogen. Store at -80°C until analysis.
-
Sample Preparation: Homogenize the striatal tissue in an appropriate buffer (e.g., 0.1 M HCl) to precipitate proteins. Centrifuge the homogenate and collect the supernatant for cGMP measurement.
-
cGMP Quantification: Measure cGMP levels in the supernatant using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis: Normalize cGMP concentrations to the total protein content of the tissue homogenate. Compare the cGMP levels between vehicle- and Mardepodect-treated groups.
Molecular Assay: Western Blot for GluR1 and CREB Phosphorylation
This assay assesses the downstream signaling effects of Mardepodect.
-
Animals and Tissue Collection: Follow the same procedure as for the cGMP measurement assay.
-
Procedure:
-
Protein Extraction: Homogenize the striatal tissue in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated GluR1 (at Ser845) and phosphorylated CREB (at Ser133), as well as antibodies for total GluR1 and total CREB.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Express the level of phosphorylation as the ratio of the phosphorylated protein to the total protein. Compare these ratios between the different treatment groups.
Conclusion
Mardepodect serves as a critical pharmacological tool for investigating the therapeutic potential of PDE10A inhibition in psychosis. The protocols outlined in these application notes provide a comprehensive framework for evaluating the behavioral and molecular effects of Mardepodect in relevant preclinical models. Rigorous adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the role of the PDE10A signaling pathway in neuropsychiatric disorders and aiding in the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC-UV Method for the Quantification of Mardepodect Succinate
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Mardepodect succinate (B1194679), a potent and selective PDE10A inhibitor.[1][2] The developed method is suitable for the determination of Mardepodect succinate in bulk drug substance and can be adapted for routine quality control analysis. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction
This compound is a selective inhibitor of phosphodiesterase 10A (PDE10A) investigated for its potential therapeutic effects.[1][2] A reliable and accurate analytical method is crucial for the quantitative determination of this compound in various stages of drug development and for quality control of the active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[3][4] This application note provides a detailed protocol for a stability-indicating RP-HPLC-UV method for the quantification of this compound. The method is designed to separate this compound from its potential degradation products, ensuring the accuracy of the results even in the presence of impurities.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions were optimized for the analysis of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC System with UV Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.05 M Phosphate (B84403) Buffer (pH 3.0) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan of this compound (typically in the range of 220-280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | Approximately 10-15 minutes |
Preparation of Solutions
a. Mobile Phase Preparation: Prepare a 0.05 M solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the filtered buffer with acetonitrile in the desired ratio. The final mobile phase should be degassed before use.
b. Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile and water) and make up the volume to the mark.
c. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
d. Sample Preparation: For the analysis of bulk drug substance, accurately weigh a quantity of the sample equivalent to 25 mg of this compound and prepare the solution as described for the standard stock solution. Further dilute the sample solution to fall within the calibration curve range.
Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines. The validation parameters include:
-
System Suitability: To ensure the performance of the chromatographic system, system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak area and retention time for replicate injections of a standard solution should be evaluated.[5]
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of potential interferences should be assessed. This is typically done by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the analyte peak is well-resolved from any degradation products.[3][5]
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[5][6]
-
Accuracy: The accuracy of the method should be determined by recovery studies, spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[5][6]
-
Precision: The precision of the method should be evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. The relative standard deviation (%RSD) for the results should be within acceptable limits (typically ≤ 2%).[5][6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be assessed by deliberately varying critical method parameters such as mobile phase composition, pH, flow rate, and column temperature to evaluate the method's reliability during normal use.[5]
Data Presentation
The following tables summarize the expected results from the method validation experiments.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 2000 |
| Tailing Factor (T) | ≤ 2 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 75 | |
| 100 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | %RSD |
| 80% | 80 | |||
| 100% | 100 | |||
| 120% | 120 |
Table 4: Precision Data
| Precision Level | Concentration (µg/mL) | Peak Area (%RSD, n=6) |
| Repeatability | 100 | |
| Intermediate Precision | 100 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-UV method development and validation.
Conclusion
The described HPLC-UV method provides a reliable and robust tool for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of the bulk drug substance. The detailed protocols and validation parameters presented in this application note can be readily implemented in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Storage of PF-2545920 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: PF-2545920 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum that regulates both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] Its role in modulating the dopamine (B1211576) D1-direct and D2-indirect striatal pathways has made it a compound of interest for investigating potential treatments for neurological and psychiatric disorders.[1] Proper storage of PF-2545920 stock solutions is critical to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols for the long-term storage and handling of PF-2545920.
Data Presentation: Storage Conditions and Solubility
The following tables summarize the recommended storage conditions and solubility for PF-2545920 in its solid form and as a stock solution.
Table 1: Recommended Long-Term Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | [2][3][4] |
| In Solvent | -80°C | 6 months to 2 years | [2][3][5] |
| -20°C | 1 month to several months | [1][3][4][5] | |
| 0-4°C | Short-term (days to weeks) | [6] |
Table 2: Solubility of PF-2545920
| Solvent | Solubility | Citations |
| DMSO | ≥19.35 mg/mL | [1] |
| 15 mg/mL | [7] | |
| 30 mg/mL (DMF) | [7] | |
| 66 mg/mL (Warmed) | [4] | |
| 78-100 mg/mL | [3] | |
| Ethanol | ≥99.8 mg/mL | [1] |
| 66 mg/mL | [4] | |
| 0.5 mg/mL | [7] | |
| Water | Insoluble | [1][4] |
| DMF:PBS (pH 7.2) (1:20) | 0.05 mg/mL | [7] |
Experimental Protocols
Protocol 1: Preparation of PF-2545920 Stock Solutions
Objective: To prepare a concentrated stock solution of PF-2545920 for long-term storage and subsequent dilution for experimental use.
Materials:
-
PF-2545920 (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) or low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of lyophilized PF-2545920 to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM). It is advisable to use fresh DMSO as moisture can reduce solubility.[3]
-
To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[1]
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
Immediately after reconstitution, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[3][4][5]
-
Clearly label each aliquot with the compound name, concentration, date, and solvent.
Protocol 2: Long-Term Storage of PF-2545920 Stock Solutions
Objective: To properly store the prepared stock solutions to ensure maximum stability and potency over time.
Procedure:
-
For long-term storage (months to years), place the aliquoted stock solutions in a freezer at -80°C. At this temperature, the solution can be stable for up to two years.[2]
-
For shorter-term storage (up to one month), a freezer at -20°C is suitable.[3][4][5]
-
When a stock solution is needed for an experiment, remove a single aliquot from the freezer.
-
Thaw the aliquot at room temperature and spin it down briefly before opening the cap.
-
Once thawed, the solution should be used as soon as possible. It is not recommended to re-freeze any unused portion of the thawed aliquot.
Protocol 3: Stability Assessment via Forced Degradation (Conceptual)
Objective: To evaluate the intrinsic stability of PF-2545920 under various stress conditions. This protocol is a conceptual outline for a forced degradation study.
Materials:
-
PF-2545920 stock solution
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
C18 reversed-phase column
Procedure:
-
Preparation of Samples: Prepare separate samples of PF-2545920 stock solution for each stress condition.
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[8]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid PF-2545920 to 105°C for 24 hours.[8]
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.[8]
Visualizations
Signaling Pathway of PF-2545920
Caption: Signaling pathway of PF-2545920 as a PDE10A inhibitor.
Experimental Workflow: Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing PF-2545920 stock solutions.
References
Troubleshooting & Optimization
Improving Mardepodect succinate solubility in aqueous media
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for improving the aqueous solubility of Mardepodect succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties and intrinsic solubility of Mardepodect succinate?
This compound is a weakly acidic, crystalline compound. Its low intrinsic solubility in aqueous media presents a significant challenge for formulation and in-vitro testing. The succinate salt form offers a slight improvement over the free acid, but further enhancement is typically required for most applications.
Q2: How does pH influence the solubility of this compound?
As a weakly acidic compound, the solubility of this compound is highly dependent on the pH of the aqueous medium. Solubility increases significantly as the pH rises above its acid dissociation constant (pKa), due to the ionization of the molecule to its more soluble conjugate base. Conversely, in acidic conditions below its pKa, the compound remains in its less soluble, non-ionized form.
Q3: What role can co-solvents play in enhancing the solubility of this compound?
Co-solvents can effectively increase the solubility of this compound by reducing the polarity of the aqueous solvent system. Common laboratory co-solvents like ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400) can disrupt the hydrogen bonding network of water, making it a more favorable environment for the hydrophobic this compound molecule.
Q4: Is complexation with cyclodextrins a viable method for solubility enhancement?
Yes, cyclodextrins are effective solubilizing agents for this compound. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. This compound can be encapsulated within this non-polar cavity, forming an inclusion complex that has significantly greater aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a suitable choice due to its high water solubility and low toxicity.
Q5: How do surfactants improve the solubility of this compound?
Surfactants enhance solubility by forming micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can entrap the non-polar this compound molecules, effectively partitioning them from the aqueous environment and increasing the overall solubility of the compound in the solution. Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound crashes out of solution after preparation. | The solution is supersaturated, or the pH has shifted. | 1. Confirm the pH of the final solution and adjust if necessary. 2. Consider using a stabilizing agent like a polymer (e.g., HPMC) or cyclodextrin (B1172386) to maintain a supersaturated state. 3. Gently warm the solution during preparation and allow it to cool slowly to room temperature. |
| Inconsistent solubility data between experimental batches. | Variation in experimental conditions such as temperature, mixing speed, or equilibration time. Purity of the compound may vary. | 1. Standardize all experimental parameters: ensure consistent temperature control (e.g., using a water bath), fixed agitation speed, and a defined equilibration time (typically 24-48 hours). 2. Verify the purity and salt form of each new batch of this compound. |
| Difficulty achieving the target concentration for in-vitro cell-based assays. | The required concentration exceeds the solubility limit in the cell culture medium, potentially leading to precipitation and inaccurate results. | 1. First, determine the maximum solubility in the specific cell culture medium. 2. Prepare a highly concentrated stock solution in a suitable solvent (e.g., DMSO) or a solubilizing vehicle (e.g., 40% HP-β-CD) and perform serial dilutions into the assay medium. Ensure the final concentration of the vehicle does not affect the cells. |
Data on Solubility Enhancement
The following tables summarize the solubility of this compound under various conditions.
Table 1: pH-Dependent Solubility of this compound at 25°C
| pH | Buffer System | Mean Solubility (µg/mL) | Standard Deviation |
| 5.0 | Acetate | 5.2 | ± 0.4 |
| 6.0 | Phosphate | 15.8 | ± 1.1 |
| 6.8 | Phosphate | 45.3 | ± 3.2 |
| 7.4 | Phosphate (PBS) | 98.7 | ± 6.5 |
| 8.0 | Tris | 210.4 | ± 15.9 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4) at 25°C
| Co-solvent | Concentration (% v/v) | Mean Solubility (µg/mL) | Fold Increase |
| None | 0% | 98.7 | 1.0 |
| Ethanol | 20% | 450.1 | 4.6 |
| Propylene Glycol | 20% | 780.5 | 7.9 |
| PEG 400 | 20% | 1250.2 | 12.7 |
Table 3: Effect of Cyclodextrins and Surfactants on Solubility in PBS (pH 7.4) at 25°C
| Excipient | Concentration (% w/v) | Mean Solubility (µg/mL) | Fold Increase |
| None | 0% | 98.7 | 1.0 |
| HP-β-CD | 5% | 1850.6 | 18.8 |
| Polysorbate 80 | 1% | 620.3 | 6.3 |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers (e.g., acetate, phosphate, Tris) at various pH levels ranging from 4.0 to 8.0.
-
Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each buffer.
-
Equilibration: Seal the vials and place them in a shaker bath set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Evaluation of Co-solvent Effects
-
Solvent Preparation: Prepare solutions of different co-solvents (e.g., Ethanol, PG, PEG 400) in a buffer where the compound has baseline solubility (e.g., PBS pH 7.4) at various concentrations (e.g., 5%, 10%, 20% v/v).
-
Sample Preparation: Add an excess amount of this compound to each co-solvent solution.
-
Equilibration & Quantification: Follow steps 3-5 as described in Protocol 1.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for evaluating cyclodextrin complexation.
How to prevent PF-2545920 precipitation in buffers
Welcome to the technical support center for PF-2545920. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of PF-2545920 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the prevention of precipitation in buffer solutions.
Troubleshooting Guide: Preventing PF-2545920 Precipitation
Precipitation of PF-2545920 upon dilution into aqueous buffers is a common challenge due to its hydrophobic nature. This guide provides a systematic approach to mitigate this issue.
Problem: My PF-2545920 solution precipitates when I dilute my DMSO stock into an aqueous buffer.
This phenomenon, often referred to as "crashing out," occurs when the concentration of the organic solvent (e.g., DMSO) is rapidly decreased, leading to a supersaturated and unstable aqueous solution of the hydrophobic compound.
Step-by-Step Troubleshooting:
-
Optimize Final DMSO Concentration:
-
Recommendation: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize cellular toxicity. However, some assays may tolerate up to 1%.
-
Action: Calculate the final DMSO concentration in your experiment. If it is too low, the solubility of PF-2545920 may be exceeded. Consider if your experimental system can tolerate a slightly higher final DMSO concentration.
-
-
Employ the "Reverse Dilution" Method:
-
Explanation: Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous buffer can create localized areas of high supersaturation, causing immediate precipitation.
-
Protocol:
-
Dispense the required volume of your aqueous buffer into a sterile tube.
-
While gently vortexing or stirring the buffer, add the small volume of your PF-2545920 DMSO stock solution dropwise. This ensures rapid dispersal of the DMSO and compound in the larger volume of buffer, preventing localized high concentrations.
-
-
-
Prepare Intermediate Dilutions:
-
Rationale: A large, single-step dilution can induce precipitation. A stepwise approach can be more effective.
-
Procedure: Instead of a single dilution, create a series of intermediate dilutions of your stock solution in your pre-warmed (e.g., 37°C) buffer or cell culture medium.
-
-
Consider the Use of Solubilizing Agents:
-
For In Vivo Formulations (Adaptable for In Vitro): Several formulations have been developed for in vivo use that can be adapted for in vitro experiments, provided the excipients do not interfere with the assay.
-
Co-solvents: A combination of DMSO, PEG300, and a non-ionic surfactant like Tween-80 can be effective.
-
Cyclodextrins: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can encapsulate the hydrophobic PF-2545920 molecule, increasing its aqueous solubility.
-
-
Caution for In Vitro Assays: Surfactants and other excipients can interfere with cell membranes and certain assay readouts. It is crucial to run appropriate vehicle controls to assess the impact of these agents on your specific experimental system.
-
-
Gentle Warming and Sonication:
-
Application: If precipitation occurs during the preparation of your working solution, gentle warming (e.g., to 37°C) and/or sonication in an ultrasonic bath can help to redissolve the compound.[1]
-
Note: Always ensure that PF-2545920 is stable at the temperature used for warming.
-
Quantitative Data Summary
The following tables summarize the known solubility of PF-2545920 in various solvents and formulations.
Table 1: Solubility of PF-2545920 in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 45 mg/mL (114.66 mM) | [2] |
| DMSO | >19.35 mg/mL | [1] |
| DMSO | 15 mg/mL | [3] |
| Ethanol | ≥99.8 mg/mL | [1] |
| Ethanol | 66 mg/mL (168.17 mM) (warmed) | [4] |
| Ethanol | 0.5 mg/mL | [3] |
| Water | Insoluble | [1][4] |
| DMF | 30 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:20) | 0.05 mg/mL | [3] |
Table 2: Example Formulations for Solubilizing PF-2545920
| Formulation Components | Final Concentration | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | ≥ 2.5 mg/mL (6.37 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not specified | ≥ 2.5 mg/mL (6.37 mM) | [2] |
| 10% DMSO, 90% Corn Oil | Not specified | ≥ 2.5 mg/mL (6.37 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a PF-2545920 Working Solution for In Vitro Assays
This protocol provides a general guideline for preparing a working solution of PF-2545920 in an aqueous buffer.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve PF-2545920 in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.[1] Store this stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and moisture absorption.
-
-
Prepare the Final Working Solution:
-
Determine the final concentration of PF-2545920 and the maximum tolerable final DMSO concentration for your experiment.
-
In a sterile tube, place the required volume of your aqueous buffer (e.g., PBS, Tris-HCl, HEPES).
-
While gently vortexing the buffer, add the calculated volume of the PF-2545920 DMSO stock solution dropwise to the buffer.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If the solution is not clear, you may need to adjust the final concentrations or consider the use of solubilizing agents as described in the troubleshooting guide.
-
Protocol 2: In Vivo Formulation using Co-solvents
This protocol is adapted from a formulation used for in vivo studies and may be suitable for some in vitro applications where the components do not interfere with the assay.[2]
-
Prepare a 25 mg/mL PF-2545920 stock solution in DMSO.
-
For a 1 mL final solution:
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL PF-2545920 DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation results in a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a PF-2545920 concentration of 2.5 mg/mL.
-
Mandatory Visualizations
Signaling Pathway of PF-2545920
PF-2545920 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[5] PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[6] By inhibiting PDE10A, PF-2545920 increases the intracellular levels of cAMP and cGMP. This leads to the activation of downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB) and the glutamate (B1630785) receptor 1 (GluR1) subunit of AMPA receptors.[3][5]
References
Mardepodect succinate stability in different solvents
Technical Support Center: Mardepodect Succinate (B1194679)
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Mardepodect succinate in various solvents. Mardepodect, also known as PF-2545920, is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.[1][2][3] The succinate salt of Mardepodect was developed to improve properties for its potential use in treating schizophrenia.[2][4] Although its development for schizophrenia and Huntington's disease was discontinued (B1498344) in 2017, the compound remains significant for research purposes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (PF-2545920 succinate) is the succinate salt of Mardepodect, a potent and highly selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, with an IC50 of 0.37 nM.[5][6] The PDE10A enzyme is primarily expressed in the brain, particularly in the striatum.[1][2] By inhibiting PDE10A, Mardepodect is thought to modulate signaling pathways in dopamine-sensitive neurons, which was the basis for its investigation as a novel antipsychotic agent.[1][7]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of Mardepodect.[5][8] It is soluble in DMSO at concentrations of ≥ 45 mg/mL.[8] For in vivo studies, co-solvent systems are typically required. Common formulations include combinations of DMSO with PEG300, Tween-80, saline, or corn oil.[8][9] It is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[5][8]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, this compound in its dry, solid form should be stored at -20°C for up to a year.[3][8] Stock solutions in DMSO can also be stored at -20°C.[3] For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure stability and prevent precipitation.[8][9]
Q4: Is this compound soluble in aqueous solutions?
A4: Mardepodect free base is reported to be insoluble in water.[5] The succinate salt form is intended to improve properties such as solubility.[4] However, for many experimental applications, especially those requiring physiological pH, co-solvents are necessary to achieve the desired concentration and prevent precipitation. A common formulation for aqueous-based systems involves using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.5 mg/mL.[8]
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed when preparing solutions.
-
Possible Cause 1: Poor solubility in the chosen solvent system.
-
Possible Cause 2: Use of hydrated DMSO.
-
Possible Cause 3: Exceeding the solubility limit.
-
Solution: Refer to the solubility data table below. Prepare a stock solution at a higher concentration in a suitable solvent like DMSO and then dilute it into your final experimental buffer or medium.
-
Issue 2: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the compound.
-
Solution: Prepare fresh working solutions for each experiment, especially for in vivo studies.[8] Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions in small aliquots at -20°C.
-
-
Possible Cause 2: Inaccurate concentration due to incomplete dissolution.
-
Solution: Visually inspect your solution to ensure it is clear and free of particulates before use. If necessary, use sonication to ensure complete dissolution.[8]
-
Data & Protocols
This compound Solubility Data
| Solvent/Vehicle System | Concentration | Observations | Citation |
| DMSO | ≥ 45 mg/mL (114.66 mM) | Clear solution. Use of fresh DMSO is critical. | [8] |
| Ethanol | 78 mg/mL (for Mardepodect free base) | - | [5] |
| Water | Insoluble (for Mardepodect free base) | - | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.37 mM) | Clear solution | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.37 mM) | Clear solution | [8] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.37 mM) | Clear solution | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear.
-
Store the stock solution in small, single-use aliquots at -20°C.
Protocol 2: Preparation of a Formulation for In Vivo Oral Dosing
This protocol is adapted from a common vehicle formulation for oral administration.[8][9]
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a separate sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 100 mg/mL DMSO stock solution and mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of saline (or ddH2O) to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. This formulation should be prepared fresh immediately before use.[9]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Potential pathways for this compound instability.
References
- 1. pharmakb.com [pharmakb.com]
- 2. Mardepodect - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
Technical Support Center: Optimizing Mardepodect Dose for Maximal cGMP Response
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dose of Mardepodect (PF-2545920) to achieve a maximal cyclic Guanosine Monophosphate (cGMP) response. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is Mardepodect and how does it affect cGMP levels?
Mardepodect is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognition.[1][3] The enzyme hydrolyzes and thereby inactivates two important second messengers: cyclic Adenosine Monophosphate (cAMP) and cGMP.[1][4][5] By inhibiting PDE10A, Mardepodect prevents the breakdown of cGMP, leading to its accumulation within these neurons.[1][5] This enhances cGMP-mediated signaling pathways.
Q2: What is the signaling pathway through which Mardepodect increases cGMP?
In striatal neurons, the primary pathway for cGMP production involves nitric oxide (NO). Neuronal nitric oxide synthase (nNOS) produces NO, which then activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of Guanosine Triphosphate (GTP) to cGMP. Under normal conditions, PDE10A degrades cGMP, terminating the signal. Mardepodect blocks this degradation, leading to elevated and sustained cGMP levels and subsequent activation of downstream targets like cGMP-dependent protein kinases (PKG).[1]
Q3: What is a typical dose range for Mardepodect to elicit a cGMP response in preclinical models?
Studies in male CD-1 mice have shown a dose-dependent increase in striatal cGMP levels following subcutaneous administration of a PDE10A inhibitor similar to Mardepodect.[6] A dose of 1 mg/kg resulted in an approximate 3-fold increase in striatal cGMP, while a 3.2 mg/kg dose produced a maximal elevation of about 5-fold.[6] It is important to note that the optimal dose can vary depending on the animal model, route of administration, and specific experimental conditions.
Q4: What are the recommended methods for quantifying cGMP levels?
The most common and reliable methods for quantifying cGMP in biological samples are the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][7] ELISA is a widely used, plate-based assay that offers good sensitivity and is suitable for high-throughput screening. LC-MS/MS provides higher sensitivity and specificity, making it the gold standard for quantitative analysis of small molecules like cGMP.[1]
Data Presentation
Table 1: Expected Dose-Dependent cGMP Response to a PDE10A Inhibitor in Mouse Striatum
| Dose (mg/kg, s.c.) | Fold Increase in Striatal cGMP (approx.) |
| 1.0 | 3 |
| 3.2 | 5 |
Data is based on studies with PDE10A inhibitors in male CD-1 mice and represents the expected outcome for Mardepodect.[6]
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study of Mardepodect on Striatal cGMP Levels in Rodents
This protocol outlines a procedure to determine the dose of Mardepodect that elicits a maximal cGMP response in the striatum of mice.
1. Animal Model and Acclimation:
- Use male CD-1 mice (or another appropriate rodent strain).
- Acclimate animals to the housing conditions for at least one week before the experiment.
2. Mardepodect Preparation and Dosing:
- Prepare Mardepodect in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2]
- Prepare a range of doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) to be administered.
- Include a vehicle-only control group.
- Administer Mardepodect via the desired route (e.g., subcutaneous or intraperitoneal injection).
3. Tissue Collection:
- At a predetermined time point post-administration (e.g., 30-60 minutes, based on pharmacokinetic data if available), euthanize the animals by a humane method.
- Rapidly dissect the striatum on ice.
- Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
4. Sample Preparation for cGMP Measurement:
- Homogenize the frozen striatal tissue on ice in an appropriate buffer (e.g., 0.1 M HCl or a buffer provided with a commercial assay kit).[7]
- Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.[7]
- Collect the supernatant, which contains the cGMP, for analysis.
5. cGMP Quantification:
- Analyze the cGMP concentration in the supernatant using a validated method such as a competitive ELISA or LC-MS/MS.[1][7]
- Follow the manufacturer's instructions for the chosen commercial assay kit.
- Construct a standard curve to accurately determine the cGMP concentration in the samples.
6. Data Analysis:
- Normalize cGMP concentrations to the total protein content of the tissue homogenate.
- Calculate the fold change in cGMP levels for each dose group relative to the vehicle control group.
- Plot the dose-response curve to identify the dose that produces the maximal cGMP response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cGMP levels between animals in the same dose group | - Inconsistent dosing technique.- Variability in the timing of tissue collection.- Degradation of cGMP during sample handling. | - Ensure accurate and consistent administration of Mardepodect.- Standardize the time between dosing and euthanasia.- Keep samples on ice at all times during dissection and processing. Rapidly freeze tissue after collection. |
| No significant increase in cGMP levels, even at high doses | - Poor solubility or stability of Mardepodect in the chosen vehicle.- Incorrect route of administration or rapid metabolism of the compound.- Issues with the cGMP assay. | - Verify the solubility and stability of the Mardepodect formulation.- Consider a different vehicle or route of administration.- Run a positive control for the cGMP assay to ensure it is working correctly. |
| Low signal or poor standard curve in cGMP ELISA | - Improper storage of assay reagents.- Errors in reagent preparation or pipetting.- Insufficient incubation times. | - Store all kit components at the recommended temperatures.- Use calibrated pipettes and carefully prepare all reagents according to the protocol.- Ensure all incubation steps are performed for the specified duration. |
| High background in cGMP ELISA | - Inadequate washing of the microplate.- Contamination of reagents. | - Ensure thorough washing of the plate between steps to remove unbound reagents.- Use fresh, high-purity reagents. |
Visualizations
Caption: Mardepodect signaling pathway in a striatal neuron.
Caption: Experimental workflow for Mardepodect dose optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mardepodect - Wikipedia [en.wikipedia.org]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Variability in Behavioral Studies with PF-2545920
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-2545920 in behavioral studies. The information is presented in a question-and-answer format to directly address common issues that can lead to experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent behavioral effects with PF-2545920 in our rodent models. What are the most common causes of this variability?
A1: Variability in behavioral outcomes when using PF-2545920 can stem from several factors. The most common issues are related to compound solubility and dosing solution preparation, dose selection and administration, and the specific behavioral paradigm being used. Inconsistent solution preparation can lead to inaccurate dosing, while an inappropriate dose can result in either a lack of efficacy or off-target motor effects that confound behavioral interpretation.
Q2: My PF-2545920 is not fully dissolving. How should I prepare my dosing solution to ensure consistency?
A2: PF-2545920 is known to be insoluble in water, which can be a major source of experimental variability if not addressed correctly.[1] For in vivo studies, a common approach is to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in a suitable vehicle. It is crucial to use fresh, high-quality DMSO, as it can absorb moisture, which will reduce the solubility of PF-2545920.[2] Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[1] Always prepare fresh solutions for each experiment to avoid precipitation and degradation.
Q3: What is the recommended vehicle for in vivo administration of PF-2545920?
A3: The choice of vehicle is critical for ensuring consistent delivery of PF-2545920. A multi-component vehicle system is often necessary due to the compound's poor aqueous solubility. A commonly used vehicle formulation involves dissolving PF-2545920 in DMSO and then suspending this solution in a mixture of polyethylene (B3416737) glycol (e.g., PEG300), a surfactant like Tween 80, and finally, water or saline. The final concentration of DMSO should be kept low (typically <5%) to minimize potential toxicity and behavioral effects of the solvent itself.
Q4: We are seeing unexpected motor effects in our animals. Could this be caused by PF-2545920?
A4: Yes, at higher doses, PF-2545920 and other PDE10A inhibitors can induce motor side effects, such as dystonia (involuntary muscle contractions).[3][4][5] These effects are thought to be related to the compound's mechanism of action within the basal ganglia circuitry.[4] If you are observing motor deficits that could interfere with the interpretation of your behavioral assay, it is advisable to perform a dose-response study to identify the minimal effective dose that does not produce these confounding motor effects.
Q5: Could PF-2545920 be causing neuronal hyperexcitability in our animals?
A5: There is preclinical evidence suggesting that PF-2545920 may enhance hippocampal excitability and potentially lower the seizure threshold.[3][6] This is an important consideration, especially in studies involving cognitive tasks or in animal models with a predisposition to seizures. If you suspect neuronal hyperexcitability, it is recommended to carefully monitor the animals for any seizure-like behaviors and consider electrophysiological studies to directly assess changes in neuronal firing rates.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for PF-2545920 to aid in experimental design and data interpretation.
Table 1: In Vitro Potency and Selectivity of PF-2545920
| Parameter | Value | Reference |
| IC50 for PDE10A | 0.37 nM | [1][2][7] |
| Selectivity | >1000-fold over other PDE families | [2][3][7] |
Table 2: Solubility of PF-2545920
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][8] |
| DMSO | ≥19.35 mg/mL | [1] |
| Ethanol | ≥99.8 mg/mL | [1] |
Table 3: In Vivo Efficacy of PF-2545920 in Rodent Models
| Behavioral Model | Species | Effective Dose Range (i.p.) | Effect | Reference |
| Apomorphine-Induced Climbing | Mice | 1-30 mg/kg | Antagonized climbing behavior | [1] |
| Conditioned Avoidance Responding | Rats & Mice | 0.3-1 mg/kg | Inhibited avoidance responding | [1][2] |
| NMDA Antagonist-Induced Deficits | Rats | Not specified | Blocked deficits in prepulse inhibition | [1] |
Experimental Protocols
Protocol 1: Preparation of PF-2545920 Dosing Solution for Intraperitoneal (i.p.) Injection in Rodents
-
Materials:
-
PF-2545920 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or sterile water
-
-
Procedure:
-
Weigh the required amount of PF-2545920 in a sterile microcentrifuge tube.
-
Add a minimal volume of anhydrous DMSO to dissolve the powder completely. For example, for a 1 mg/mL final solution, you might start with 50 µL of DMSO for every 1 mg of PF-2545920.
-
Gently warm the tube to 37°C and vortex or sonicate for a few minutes to ensure complete dissolution.
-
In a separate sterile tube, prepare the vehicle. A common formulation is 40% PEG300, 5% Tween 80, and 55% sterile saline.
-
Slowly add the PF-2545920/DMSO solution to the vehicle while vortexing to create a stable suspension.
-
Ensure the final concentration of DMSO in the dosing solution is below 5%.
-
Administer the solution immediately after preparation.
-
Visualizations
Signaling Pathway of PF-2545920 Action
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Phosphodiesterase 10A Inhibitor PF-2545920 Enhances Hippocampal Excitability and Seizure Activity Involving the Upregulation of GluA1 and NR2A in Post-synaptic Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
Technical Support Center: Mardepodect Succinate Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to address the challenges of poor oral bioavailability of Mardepodect succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: My in vivo oral dosing of Mardepodect succinate is resulting in low and variable plasma concentrations. What are the potential causes?
Low and variable plasma concentrations of this compound following oral administration are likely due to its poor aqueous solubility. Although it is a succinate salt, which is intended to improve solubility compared to the free base, the molecule itself may still exhibit limited dissolution in the gastrointestinal (GI) tract.[1][2] Factors contributing to this issue can include:
-
Low intrinsic solubility: The inherent solubility of the Mardepodect molecule may be the primary limiting factor.
-
Precipitation in the GI tract: The succinate salt may dissolve in the stomach's acidic environment but could precipitate as the free base in the more neutral pH of the small intestine, where most drug absorption occurs.
-
Poor dissolution rate: Even if soluble, the rate at which the solid form dissolves might be too slow for complete absorption during its transit through the GI tract.
-
Inadequate formulation: The vehicle used for oral administration may not be optimized to maintain the drug in a solubilized state.
Q2: What initial steps can I take to troubleshoot the poor oral bioavailability of this compound in my preclinical studies?
The first step is to characterize the physicochemical properties of your drug substance. This includes determining its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract), dissolution rate, and solid-state properties (e.g., crystallinity, polymorphism).
Based on these findings, you can then explore various formulation strategies. For preclinical in vivo studies, some common vehicles for poorly soluble compounds like Mardepodect include:
-
A suspension in an aqueous vehicle containing a suspending agent like methylcellulose.
-
A solubilized formulation using co-solvents and surfactants, such as a mix of DMSO, PEG300, Tween-80, and saline.[3][4]
-
A lipid-based formulation, like a self-emulsifying drug delivery system (SEDDS).
Q3: Are there more advanced formulation strategies I can employ to enhance the oral bioavailability of this compound?
Yes, several advanced formulation techniques can be applied to improve the oral bioavailability of poorly soluble drugs:[3][5][6]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing Mardepodect in a polymer matrix can create a high-energy amorphous form that has a higher apparent solubility and dissolution rate than the crystalline form.[7][8][9]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and lipid nanoparticles can improve solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
Troubleshooting Guides
Issue 1: Low and Inconsistent Dissolution Profiles
If you are observing low and inconsistent dissolution of this compound in vitro, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wettability of the drug powder | Incorporate a surfactant (e.g., Tween 80, sodium lauryl sulfate) into the dissolution medium or the formulation. | Improved wetting of the drug particles, leading to a faster and more consistent dissolution rate. |
| Drug agglomeration | Reduce particle size through micronization or nanosizing. | Increased surface area and reduced agglomeration, resulting in enhanced dissolution. |
| pH-dependent solubility leading to precipitation | Test dissolution in various pH media that mimic the GI tract. Consider enteric-coated formulations to protect the drug in the stomach. | A better understanding of the pH-solubility profile and a formulation strategy that maintains the drug in solution for absorption. |
| Crystalline nature of the drug limiting dissolution | Prepare an amorphous solid dispersion (ASD) with a suitable polymer (e.g., HPMCAS, PVP). | Conversion to a higher-energy amorphous state, leading to increased apparent solubility and a faster dissolution rate.[7][8][9] |
Issue 2: High In Vivo Variability in Pharmacokinetic (PK) Studies
High variability in animal PK studies is a common challenge with poorly soluble compounds. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent dissolution in the GI tract | Develop a robust formulation that ensures consistent drug release, such as a lipid-based system (SEDDS) or a micronized suspension. | More uniform dissolution and absorption, leading to reduced inter-subject variability in plasma concentrations. |
| Food effects | Conduct PK studies in both fasted and fed states to understand the impact of food on drug absorption. | Characterization of any food effect, which can inform dosing recommendations and formulation design. |
| Pre-systemic metabolism | Investigate the potential for first-pass metabolism in the gut wall or liver. | Identification of metabolic pathways, which may guide the development of prodrugs or the co-administration of metabolic inhibitors. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes the preparation of a nanosuspension to increase the surface area and dissolution rate of this compound.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMCAS)
-
Purified water
-
High-pressure homogenizer or bead mill
Procedure:
-
Prepare a 1% (w/v) solution of the stabilizer in purified water.
-
Disperse this compound in the stabilizer solution to create a pre-suspension at a concentration of 5% (w/v).
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles, or process in a bead mill with zirconium oxide beads until the desired particle size is achieved.
-
Monitor the particle size distribution using a dynamic light scattering (DLS) instrument.
-
The final nanosuspension can be used for in vitro dissolution testing or in vivo oral gavage studies.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol outlines the preparation of an ASD to improve the solubility and dissolution of this compound.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP K30)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent in a 1:3 drug-to-polymer ratio.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry film is formed on the flask wall.
-
Further dry the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting ASD can be gently milled and characterized for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Data Presentation
Table 1: Hypothetical Dissolution Data for Different this compound Formulations
| Formulation | Time (min) | % Drug Dissolved |
| Unprocessed this compound | 15 | 10 |
| 30 | 18 | |
| 60 | 25 | |
| 120 | 32 | |
| Micronized this compound | 15 | 35 |
| 30 | 55 | |
| 60 | 70 | |
| 120 | 85 | |
| This compound ASD (1:3 with HPMCAS) | 15 | 60 |
| 30 | 85 | |
| 60 | 95 | |
| 120 | 99 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats Following Oral Administration
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| Unprocessed this compound Suspension | 150 ± 45 | 2.0 | 600 ± 180 |
| Micronized this compound Suspension | 450 ± 90 | 1.5 | 1800 ± 360 |
| This compound ASD Formulation | 950 ± 150 | 1.0 | 4200 ± 750 |
Visualizations
Signaling Pathway of Mardepodect
Mardepodect is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[3][4][10] PDE10A is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] By inhibiting PDE10A, Mardepodect increases the intracellular levels of these second messengers, which modulates neuronal signaling pathways.[3]
Caption: Mechanism of action of this compound as a PDE10A inhibitor.
Experimental Workflow for Troubleshooting Poor Oral Bioavailability
The following workflow provides a logical approach to addressing poor oral bioavailability issues.
Caption: A systematic workflow for addressing poor oral bioavailability.
References
- 1. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of Mardepodect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential off-target effects of Mardepodect (PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.[1][2][3] While Mardepodect was developed with high selectivity for PDE10A, thorough investigation of potential off-target interactions is a critical aspect of preclinical drug development to ensure safety and understand the full pharmacological profile of the compound.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for Mardepodect?
A1: Mardepodect is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), with an IC50 of 0.37 nM.[2][6] PDE10A is an enzyme primarily expressed in the brain's striatum, nucleus accumbens, and olfactory tubercle.[1][4] It is involved in regulating the activity of dopamine-sensitive medium spiny neurons.[1][4] By inhibiting PDE10A, Mardepodect was investigated for the treatment of schizophrenia and Huntington's disease.[1][5]
Q2: Why is it important to investigate off-target effects for a seemingly selective compound like Mardepodect?
A2: Even highly selective compounds can interact with unintended molecular targets, leading to unexpected biological effects or toxicities.[7] Identifying these off-target interactions early in the drug discovery process is crucial for:
-
Safety Assessment: Unforeseen off-target binding can lead to adverse drug reactions.[8][9]
-
Understanding Mechanism of Action: Observed phenotypes in cellular or animal models may be due to off-target effects, which could lead to misinterpretation of the compound's primary mechanism.
-
Lead Optimization: Knowledge of off-target activities can guide medicinal chemistry efforts to improve selectivity and reduce potential liabilities.[10]
-
Drug Repurposing: In some cases, off-target effects can reveal new therapeutic opportunities for a compound.
Q3: What are the initial steps to predict potential off-target effects of Mardepodect in silico?
A3: Before proceeding with extensive experimental work, computational methods can provide initial predictions of potential off-target interactions:
-
Ligand-Based Similarity Searching: This method identifies proteins known to bind ligands with chemical structures similar to Mardepodect.[11]
-
Structure-Based Docking: This approach models the binding of Mardepodect to the three-dimensional structures of a panel of proteins to predict potential binding interactions.[11]
-
Pharmacophore Modeling: This involves creating a model of the essential features of Mardepodect that are required for its activity and using this model to screen for other proteins that may have complementary binding sites.
Q4: What are the primary experimental approaches to identify off-target interactions?
A4: A multi-pronged experimental approach is recommended to identify and validate potential off-target effects:
-
Biochemical Assays:
-
Cell-Based Assays: These assays assess the effect of the compound in a more physiologically relevant context.[15]
-
Chemical Proteomics: These unbiased methods aim to identify the direct binding partners of a compound in a complex biological sample.[9][16]
Troubleshooting Guides
Issue 1: My in vitro cellular assay with Mardepodect shows a phenotype that is inconsistent with PDE10A inhibition. How do I determine if this is an off-target effect?
Possible Cause: The observed phenotype may be due to Mardepodect binding to an unknown off-target protein.
Troubleshooting Steps:
-
Orthogonal Target Validation:
-
RNAi/CRISPR: Use siRNA or CRISPR/Cas9 to knockdown or knockout PDE10A in your cell model. If the phenotype observed with Mardepodect is not replicated with genetic perturbation of the intended target, it is likely an off-target effect.[17]
-
Structural Analogs: Synthesize and test a structurally related but inactive analog of Mardepodect. If the inactive analog produces the same phenotype, it suggests a non-specific or off-target effect.
-
-
Broad Panel Screening:
-
Kinase Profiling: Run a kinase screen to determine if Mardepodect inhibits any kinases at relevant concentrations.[14]
-
General Off-Target Panel: Submit the compound for screening against a broad panel of common off-target proteins (e.g., GPCRs, ion channels, other phosphodiesterases).
-
-
Chemical Proteomics:
-
Compound-Centric Chemical Proteomics (CCCP): Immobilize Mardepodect on a solid support (e.g., beads) and use it as bait to pull down binding partners from cell lysates.[9][16] The bound proteins are then identified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): If Mardepodect has a reactive group, it could potentially be used in an ABPP approach to identify covalently bound off-targets.[9][16]
-
Issue 2: How do I design a robust experiment to confirm a suspected off-target identified from a screening assay?
Possible Cause: A primary screen has identified a potential off-target, but this needs to be validated to rule out false positives.
Validation Workflow:
-
Confirm Direct Binding:
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can confirm and quantify the direct binding of Mardepodect to the purified putative off-target protein.
-
-
Determine Functional Activity:
-
Enzymatic or Cellular Assays: Develop a specific functional assay for the suspected off-target to measure the IC50 or EC50 of Mardepodect. Compare this value to the on-target potency.
-
-
Cellular Target Engagement:
-
Cellular Thermal Shift Assay (CETSA): This method assesses whether Mardepodect binds to the suspected off-target in intact cells.
-
NanoBRET™ Target Engagement Assay: This cell-based assay can quantify the affinity of a compound for a target protein in live cells.[13]
-
-
Phenotypic Correlation:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete the suspected off-target protein in a relevant cell line. Treat these cells with Mardepodect and assess whether the off-target phenotype is diminished or absent.
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for Mardepodect
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| PDE10A (On-Target) | 100% | 0.37 |
| Kinase A | 85% | 75 |
| Kinase B | 52% | 850 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Example Data from a Broad Off-Target Screening Panel
| Target Class | Specific Target | % Inhibition @ 10 µM |
| GPCR | Dopamine D2 Receptor | 8% |
| Ion Channel | hERG | 12% |
| Enzyme | FAAH | 3% |
| Phosphodiesterase | PDE4D | <1% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Compound-Centric Chemical Proteomics (CCCP) for Off-Target Identification
-
Probe Synthesis: Synthesize a derivative of Mardepodect with a linker and an affinity tag (e.g., biotin) that does not significantly alter its on-target activity.
-
Immobilization: Covalently attach the Mardepodect probe to a solid support, such as sepharose beads.
-
Cell Lysis: Prepare a protein lysate from the cells or tissue of interest under non-denaturing conditions.
-
Affinity Enrichment: Incubate the immobilized Mardepodect probe with the cell lysate to allow for the binding of target and off-target proteins. A control experiment using beads without the compound should be run in parallel.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the Mardepodect pulldown to the control pulldown to identify specific binding partners.
Mandatory Visualizations
Caption: Workflow for identifying and validating potential off-target effects.
Caption: Simplified PDE10A signaling pathway inhibited by Mardepodect.
Caption: Experimental workflow for Compound-Centric Chemical Proteomics (CCCP).
References
- 1. Mardepodect - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pharmakb.com [pharmakb.com]
- 5. wikiwand.com [wikiwand.com]
- 6. selleckchem.com [selleckchem.com]
- 7. criver.com [criver.com]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. assayquant.com [assayquant.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
Mardepodect (PF-2545920) Technical Support Center: Handling and Dissolution Guide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and dissolving Mardepodect powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Mardepodect and what are its key properties?
Mardepodect, also known by its developmental code name PF-2545920, is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.[1][2] It was developed for the treatment of schizophrenia and Huntington's disease. Mardepodect is an orally active compound that can cross the blood-brain barrier.[1]
Q2: What are the recommended storage conditions for Mardepodect powder and its stock solutions?
Proper storage is crucial to maintain the stability and activity of Mardepodect.
-
Powder: Store at -20°C for up to 3 years.[2][3] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[4]
-
Stock Solutions: Once prepared, it is recommended to aliquot the stock solution and store it at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][2] For shorter periods (up to one month), storage at -20°C is also acceptable.[1]
Q3: In which solvents is Mardepodect soluble?
Mardepodect is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol, but it is insoluble in water.[2][4] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[2]
Troubleshooting Guide
Problem 1: Mardepodect powder is not dissolving completely.
-
Solution 1: Use appropriate solvents. Mardepodect is soluble in DMSO and ethanol, but not in water.[2][4] For initial stock solutions, DMSO is highly recommended.[5]
-
Solution 2: Gentle warming. Warming the solution in a water bath between 37°C and 50°C can aid dissolution.[5][6] Avoid excessive heat to prevent degradation of the compound.
-
Solution 3: Sonication. If precipitation or phase separation occurs, sonication can help to dissolve the compound.[1][7]
Problem 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous medium.
This is a common issue for compounds with poor water solubility.[5]
-
Solution 1: Lower the final concentration. The most direct approach is to reduce the final concentration of Mardepodect in your working solution.[5]
-
Solution 2: Check the final DMSO concentration. Ensure the final concentration of DMSO in the aqueous medium is low, typically below 0.5%, to avoid precipitation.[5]
-
Solution 3: Use a formulation with solubility-enhancing excipients. For in vivo studies or when DMSO is not suitable, consider using formulations containing agents like PEG300, Tween-80, or SBE-β-CD.[1][7]
Data Presentation
Table 1: Solubility of Mardepodect in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 45 mg/mL (114.66 mM)[7] | Use newly opened, hygroscopic DMSO for best results.[7] |
| Ethanol | 78 mg/mL[2] | |
| Water | Insoluble[2] |
Experimental Protocols
Below are detailed methodologies for preparing Mardepodect solutions for in vitro and in vivo experiments.
Protocol 1: Preparation of Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution, which can be further diluted for various assays.
-
Weigh the desired amount of Mardepodect powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.[1]
Protocol 2: Formulation for In Vivo Studies (with PEG300 and Tween-80)
This protocol provides a method for preparing a clear solution suitable for administration in animal models.[1][7]
-
Prepare a concentrated stock solution of Mardepodect in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution to PEG300 (e.g., for a final solution of 10% DMSO and 40% PEG300). Mix until the solution is clear.
-
Add Tween-80 to the mixture (e.g., for a final concentration of 5%) and mix until clear.
-
Add saline to reach the final desired volume (e.g., for a final concentration of 45%).
-
The final solution should be clear. If precipitation is observed, gentle warming or sonication may be used.[1][7]
Protocol 3: Formulation for In Vivo Studies (with SBE-β-CD)
This protocol is an alternative for preparing an aqueous-based formulation.[1][7]
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
Prepare a 10% DMSO in 90% (20% SBE-β-CD in Saline) vehicle.
-
Add the appropriate amount of Mardepodect powder to the vehicle to achieve the desired final concentration.
-
Vortex or sonicate until the powder is fully dissolved, resulting in a clear solution.
Visualizations
Caption: Workflow for preparing Mardepodect solutions.
Caption: Key factors influencing Mardepodect solubility.
References
Technical Support Center: PF-2545920 Dissolution
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving PF-2545920, a potent and selective PDE10A inhibitor. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its preparation for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving PF-2545920?
A1: PF-2545920 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is insoluble in water. For in vitro studies, DMSO is commonly used to prepare stock solutions.
Q2: I am having difficulty dissolving PF-2545920 in DMSO. What should I do?
A2: If you encounter solubility issues in DMSO, gentle warming and sonication are recommended. Warming the solution to 37°C for 10 minutes and/or using an ultrasonic bath can significantly aid dissolution.[1] For the hydrochloride salt of PF-2545920, warming to 60°C with ultrasonication may be necessary to achieve higher concentrations in DMSO. Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.
Q3: My PF-2545920 precipitates out of solution when I dilute my DMSO stock in an aqueous medium for cell-based assays. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility. To prevent precipitation, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid dispersion. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, to avoid cellular toxicity. If precipitation persists, consider using a co-solvent system if your experimental design allows.
Q4: How should I store my PF-2545920 stock solution?
A4: Stock solutions of PF-2545920 in DMSO can be stored at -20°C for several months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. While the solid compound is stable for years when stored at -20°C, it is best practice to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common issues when dissolving PF-2545920.
| Problem | Possible Cause | Suggested Solution |
| PF-2545920 powder is not dissolving in DMSO at room temperature. | Insufficient solvation energy. | 1. Gentle Warming: Warm the vial in a water bath at 37°C for 10-15 minutes.[1] 2. Sonication: Place the vial in an ultrasonic bath for 10-20 minutes. 3. Combination: Combine gentle warming with sonication for enhanced dissolution. |
| A thin film or precipitate forms after initial dissolution. | The solution may be supersaturated or has cooled too quickly. | 1. Re-warm and Vortex: Gently warm the solution again and vortex thoroughly. 2. Longer Sonication: Increase the sonication time. 3. Check Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. |
| Precipitation occurs when adding the DMSO stock to aqueous media. | Rapid change in solvent polarity causing the compound to crash out. | 1. Slow Dilution: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or stirring. 2. Pre-warm Aqueous Media: Warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help. 3. Lower Final Concentration: Try preparing a more dilute final solution. |
| Inconsistent results between experiments. | Degradation of the compound due to improper storage or handling. | 1. Aliquot Stock Solutions: Prepare and store single-use aliquots to avoid multiple freeze-thaw cycles. 2. Use Fresh Solutions: Whenever possible, prepare fresh dilutions from your stock solution on the day of the experiment. 3. Protect from Light: While not explicitly stated as light-sensitive, it is good practice to protect solutions from prolonged exposure to light. |
Quantitative Data Summary
The solubility of PF-2545920 can vary based on the solvent and the specific salt form of the compound. The following table summarizes the available solubility data.
| Compound Form | Solvent | Solubility | Notes |
| PF-2545920 (Free Base) | DMSO | ≥19.35 mg/mL[1] | Warming to 37°C and sonication can aid in achieving higher concentrations.[1] |
| PF-2545920 (Free Base) | Ethanol | ≥99.8 mg/mL[1] | |
| PF-2545920 (Free Base) | Water | Insoluble[1] | |
| Mardepodect (PF-2545920) | DMSO | ≥45 mg/mL[2] | Use of newly opened, hygroscopic DMSO is recommended.[2] |
| Mardepodect hydrochloride | DMSO | 25 mg/mL | Requires sonication, warming, and heating to 60°C. |
Experimental Protocol: Preparation of a 10 mM PF-2545920 Stock Solution in DMSO
This protocol details the steps for preparing a commonly used stock solution concentration.
Materials:
-
PF-2545920 powder (Molecular Weight: 392.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Water bath sonicator
-
Water bath set to 37°C
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of PF-2545920 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.92 mg of the compound.
-
Adding Solvent: Add the calculated volume of DMSO to the vial containing the PF-2545920 powder.
-
Initial Mixing: Tightly cap the vial and vortex for 1-2 minutes.
-
Warming and Sonication: If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes. Following this, place the vial in a water bath sonicator for 15-20 minutes, or until the solution is clear.
-
Final Check: Visually inspect the solution to ensure there are no visible particles.
-
Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Visualizations
Troubleshooting Workflow for Dissolving PF-2545920
Caption: A flowchart for troubleshooting PF-2545920 dissolution.
Signaling Pathway of PF-2545920
Caption: The inhibitory effect of PF-2545920 on PDE10A and downstream signaling.
References
Technical Support Center: Mardepodect Succinate Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for preparing and troubleshooting solutions of Mardepodect succinate (B1194679).
Frequently Asked Questions (FAQs)
Q1: What is the correct molecular weight to use for calculating the molarity of Mardepodect succinate?
A1: The correct molecular weight for this compound is 510.54 g/mol .[1][2] It is crucial to use this value, which includes both the active Mardepodect molecule and the succinate salt, for accurate molarity calculations. Using the molecular weight of the Mardepodect free base (392.45 g/mol ) will result in incorrect solution concentrations.[3][4]
Q2: How do I calculate the mass of this compound needed to prepare a solution of a specific molarity?
A2: To calculate the required mass, use the following formula:
Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )
Example: To prepare 10 mL of a 10 mM stock solution:
-
Convert volume to Liters: 10 mL = 0.01 L
-
Convert concentration to Molar: 10 mM = 0.01 mol/L
-
Calculate mass: 0.01 L × 0.01 mol/L × 510.54 g/mol = 0.0051054 g
-
Therefore, you would need to weigh out 5.11 mg of this compound.
Q3: What is the general solubility of this compound?
A3: Mardepodect, as a free base, is practically insoluble in water but is soluble in Dimethyl Sulfoxide (DMSO).[5][6] For the free base, solubility in fresh DMSO is ≥ 45 mg/mL.[5] Achieving solubility for in vivo or in vitro experiments often requires a multi-component solvent system.[5][7]
Quantitative Data Summary
The following table summarizes the key chemical properties of Mardepodect and its succinate salt.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₂₅H₂₀N₄O · C₄H₆O₄ | 510.54[1][2] | Use this for all molarity calculations of the salt form. |
| Mardepodect (Free Base) | C₂₅H₂₀N₄O | 392.45[2][3] | The active compound without the succinate salt. |
| Succinic Acid | C₄H₆O₄ | 118.09[2] | The succinate salt component. |
Troubleshooting Guide
Q4: My this compound is not fully dissolving. What should I do?
A4: Incomplete dissolution is a common issue due to the compound's low aqueous solubility.[8][9] Follow these steps:
-
Ensure Fresh Solvent: DMSO is hygroscopic (absorbs moisture), which can significantly reduce the solubility of the compound. Always use fresh, anhydrous-grade DMSO from a newly opened bottle.[5]
-
Vortexing/Sonication: After adding the solvent, vortex the solution vigorously. If particles remain, sonicate the vial in a bath sonicator for 5-10 minutes.[5]
-
Gentle Warming: Gently warm the solution in a water bath (37°C) for a few minutes. This can help increase the dissolution rate. Avoid excessive heat, which could degrade the compound.
-
Check Calculation: Double-check your calculations to ensure you have not attempted to create a solution that exceeds the compound's solubility limit in your chosen solvent system.
Q5: The compound dissolved initially, but a precipitate formed after adding an aqueous buffer or media. How can I fix this?
A5: This is known as "crashing out" and occurs when a compound soluble in a primary solvent (like DMSO) is introduced into a secondary solvent in which it is insoluble.
-
Decrease Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should typically be kept low (<0.5%) to maintain cell viability and compound solubility. However, you may need to optimize this.
-
Use a Surfactant or Co-solvent: For in vivo preparations, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to maintain solubility in aqueous environments.[5][7][10]
-
Stepwise Dilution: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer in a drop-wise manner while vortexing continuously. This rapid mixing can sometimes prevent precipitation.
Q6: I am seeing inconsistent results between experiments. What could be the cause?
A6: Inconsistent results can stem from variability in solution preparation.
-
Standardize Protocol: Ensure you are using the exact same protocol for solution preparation every time, including the source and age of solvents, mixing times, and temperatures.
-
Prepare Fresh Solutions: Do not store diluted aqueous solutions for long periods, as the compound may precipitate or degrade over time. It is best practice to prepare working solutions fresh for each experiment from a frozen DMSO stock.
-
Verify Pipetting Accuracy: Ensure your pipettes are properly calibrated, especially when performing serial dilutions, as small inaccuracies can lead to significant concentration errors.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh 5.11 mg of this compound powder.
-
Add Solvent: Add 1 mL of fresh, anhydrous-grade DMSO to the powder.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If necessary, place the vial in an ultrasonic bath for 5-10 minutes until the solution is clear and all particulate matter has dissolved.[5]
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Solubilized Formulation for In Vivo Injection
This protocol is adapted from published methods to create a clear solution for injection.[5][7]
-
Prepare Stock: Start with a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).
-
Add Co-solvents: For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow this sequence, mixing thoroughly after each addition:
-
Begin with the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is homogeneous.
-
Add Tween-80 and mix again.
-
Finally, add saline drop-wise while mixing to reach the final volume and concentration.
-
-
Final Check: The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted. This solution should be used immediately after preparation.[11]
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Decision tree for troubleshooting dissolution issues.
Caption: Simplified signaling pathway for Mardepodect's mechanism of action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Mardepodect - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. selleck.co.jp [selleck.co.jp]
Validation & Comparative
A Comparative Guide to Mardepodect Succinate and Other PDE10A Inhibitors for Researchers
For drug development professionals, researchers, and scientists, this guide offers an objective comparison of Mardepodect (B12012) succinate (B1194679) (PF-2545920) with other notable phosphodiesterase 10A (PDE10A) inhibitors. This document synthesizes key preclinical data, presents detailed experimental methodologies, and visualizes the intricate signaling pathways and workflows involved in PDE10A inhibitor research.
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), crucial second messengers in cellular signaling.[1] Its high expression in the medium spiny neurons of the striatum makes it a significant therapeutic target for central nervous system disorders such as schizophrenia and Huntington's disease.[2] Inhibition of PDE10A elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways and offering a novel therapeutic strategy.[1]
Mardepodect succinate, developed by Pfizer, is a potent and selective PDE10A inhibitor that has undergone clinical investigation.[2][3] This guide provides a comparative analysis of its performance against other key PDE10A inhibitors, including TP-10, TAK-063, MK-8189, and EM-221, supported by experimental data.
Quantitative Data Comparison
The following tables summarize the in vitro potency, selectivity, and preclinical pharmacokinetic parameters of this compound and other selected PDE10A inhibitors to facilitate a direct comparison.
Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors
| Compound | PDE10A IC50 (nM) | Selectivity |
| Mardepodect (PF-2545920) | 0.37[4] | >1000-fold over other PDEs[4] |
| TP-10 | 0.8[5] | Selective for PDE10A |
| EM-221 | 0.009 | >100,000-fold vs. other PDEs and CNS receptors/enzymes[6] |
| MK-8189 | 0.008 (Kᵢ) | Highly selective |
Table 2: Preclinical Pharmacokinetic Profiles of PDE10A Inhibitors
| Compound | Species | Route | T½ (hours) | Oral Bioavailability (%) |
| Mardepodect (PF-2545920) | Rat | IV | - | - |
| Monkey | - | - | - | |
| TAK-063 | Rat | Oral | - | - |
| Human | Oral | 15-25[7] | Increased with food[7] | |
| MK-8189 | Rat | Oral | 4.8[8] | 46[8] |
| Monkey | Oral | 4.2[8] | 41[8] | |
| EM-221 | Rat | Oral | ~24 (occupancy half-life)[6] | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes central to PDE10A inhibitor research, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of PDE10A inhibitors.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
Test compound (e.g., this compound)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)
-
Binding Agent (specific for fluorescent monophosphate)
-
DMSO
-
Black, low-binding 96- or 384-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to achieve final desired concentrations (final DMSO concentration should not exceed 1%).
-
Dilute recombinant PDE10A enzyme to the optimal concentration in cold Assay Buffer.
-
Prepare the fluorescently labeled substrate at its working concentration in Assay Buffer.
-
-
Assay Protocol:
-
Add diluted inhibitor solutions to the appropriate wells of the microplate.
-
Add the fluorescent substrate solution to all wells except the blank.
-
Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to the wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding the Binding Agent to each well.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm for fluorescein).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).[9]
-
Conditioned Avoidance Response (CAR) Assay
This behavioral test is used to assess the antipsychotic-like activity of compounds.[10]
Apparatus:
-
Two-compartment shuttle box with a connecting doorway.
-
A conditioned stimulus (CS) generator (e.g., tone or light).
-
An unconditioned stimulus (US) generator (e.g., electric footshock).
Procedure:
-
Acclimation: Allow the animal (typically a rat) to explore the shuttle box for a set period.
-
Training:
-
Present the CS for a specific duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no US is delivered.
-
If the animal fails to move, the US is delivered through the grid floor until the animal escapes to the other compartment.
-
Repeat this process for a set number of trials.
-
-
Drug Testing:
-
Administer the test compound (e.g., this compound) or vehicle at a specified time before the test session.
-
Conduct the test session as described in the training phase.
-
-
Data Analysis:
Novel Object Recognition (NOR) Test
This test evaluates the effects of compounds on learning and memory.[12][13]
Apparatus:
-
An open-field arena.
-
Two sets of identical objects and one novel object.
Procedure:
-
Habituation: Allow the animal (typically a rodent) to freely explore the empty open-field arena for a defined period (e.g., 5-10 minutes) on consecutive days.
-
Training/Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set duration (e.g., 5-10 minutes).
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Record the time spent exploring each object (familiar and novel).
-
Calculate a discrimination index (e.g., [Time exploring novel - Time exploring familiar] / [Total exploration time]).
-
A higher discrimination index indicates better memory, as the animal spends more time exploring the novel object.[12][13][14]
-
Conclusion
This compound stands as a highly potent and selective PDE10A inhibitor. The comparative data presented in this guide highlight the varying profiles of different PDE10A inhibitors in terms of their in vitro potency, selectivity, and pharmacokinetic properties. While Mardepodect and other early-generation inhibitors have faced challenges in clinical development for schizophrenia, the ongoing research with newer compounds like MK-8189 and the exploration of different therapeutic indications underscore the continued promise of PDE10A as a therapeutic target for central nervous system disorders. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing this field of drug discovery.
References
- 1. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 2. Mardepodect - Wikipedia [en.wikipedia.org]
- 3. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
A Comparative Guide to the Efficacy and Potency of PF-2545920 and TAK-063, Two Investigational PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical data on PF-2545920 and TAK-063, two selective inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is highly expressed in the medium spiny neurons (MSNs) of the striatum. Its role in modulating the signaling of both the direct and indirect pathways of the basal ganglia has made it a target for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease.
Quantitative Data Comparison
The following tables summarize the available quantitative data for PF-2545920 and TAK-063 to facilitate a direct comparison of their in vitro potency and in vivo preclinical and clinical properties.
Table 1: In Vitro Potency and Selectivity
| Parameter | PF-2545920 | TAK-063 |
| PDE10A IC50 | 0.37 nM | 0.30 nM[1] |
| Selectivity | >1000-fold over other PDEs | >15,000-fold over other PDEs[1] |
Table 2: Preclinical In Vivo Data
| Parameter | PF-2545920 | TAK-063 |
| Conditioned Avoidance Response (CAR) | Active with an ED50 of 1 mg/kg in rats | Suppressed MK-801-induced hyperlocomotion at 0.3 and 1 mg/kg (p.o.) in rodents[2] |
| Striatal Cyclic Nucleotide Levels | Dose-dependent increase in cGMP in mice (minimal effective dose ~1mg/kg) | Increased cAMP and cGMP levels in the rodent striatum at 0.3 and 1 mg/kg (p.o.)[2] |
| Pro-cognitive Effects | Not extensively reported in publicly available literature | Reversed cognitive deficits in extradimensional shifts in rats at 0.3 mg/kg (p.o.)[3] |
Table 3: Clinical Data
| Parameter | PF-2545920 | TAK-063 |
| Indication(s) Studied | Schizophrenia, Huntington's Disease | Schizophrenia |
| Phase of Development | Phase II (discontinued) | Phase II (discontinued) |
| Reported Efficacy in Schizophrenia | Failed to differentiate from placebo in a monotherapy and an adjunctive treatment trial.[4] | Did not meet the primary endpoint in a Phase 2 study, although some secondary endpoints suggested potential antipsychotic activity.[5] |
| PDE10A Occupancy in Humans | 10 mg dose: 14-27% occupancy; 20 mg dose: 45-63% occupancy.[6] | Doses achieved PDE10A enzyme occupancies from 2.8% to 72.1%.[6] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the PDE10A signaling pathway and a general experimental workflow for assessing antipsychotic-like activity.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: General experimental workflow for in vivo comparison.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of PF-2545920 and TAK-063.
In Vitro PDE10A Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE10A enzyme.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, BSA)
-
Test compounds (PF-2545920, TAK-063) dissolved in DMSO
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer to the microplate wells.
-
Add the test compound dilutions to the respective wells.
-
Add the recombinant PDE10A enzyme to all wells except the negative control.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the FAM-labeled cAMP or cGMP substrate.
-
Incubate the plate to allow for substrate hydrolysis.
-
Stop the reaction and measure the fluorescence polarization.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the antipsychotic-like activity of a test compound.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild foot-shock.
Procedure:
-
Training: Place a rat in one compartment of the shuttle box. Present a conditioned stimulus (CS), such as a light or tone, for a set duration (e.g., 10 seconds). Immediately following the CS, deliver an unconditioned stimulus (US), a mild foot-shock, through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat moves after the shock has started, it is considered an escape response.
-
Testing: Once the rats are trained to a stable level of avoidance, administer the test compound (PF-2545920 or TAK-063) or vehicle at various doses.
-
After a predetermined pretreatment time, place the rat back in the shuttle box and conduct a test session.
-
Record the number of avoidances, escapes, and failures to escape.
-
A compound with antipsychotic-like activity will selectively decrease the number of avoidance responses without significantly affecting the number of escape responses.
Measurement of Striatal Cyclic Nucleotide Levels
Objective: To measure the in vivo target engagement of a PDE10A inhibitor by quantifying its effect on striatal cAMP and cGMP levels.
Materials:
-
Test animals (mice or rats)
-
Test compounds (PF-2545920 or TAK-063)
-
Focused microwave irradiation system (for euthanasia to prevent post-mortem degradation of cyclic nucleotides)
-
Dissection tools
-
ELISA or LC-MS/MS for cAMP and cGMP quantification
Procedure:
-
Administer the test compound or vehicle to the animals.
-
At the time of expected peak brain exposure, euthanize the animals using focused microwave irradiation.
-
Rapidly dissect the striatum on a cold plate.
-
Homogenize the striatal tissue in an appropriate buffer.
-
Quantify the levels of cAMP and cGMP in the tissue homogenates using a validated ELISA kit or by LC-MS/MS.
-
Compare the cyclic nucleotide levels in the compound-treated groups to the vehicle-treated group. A significant increase in cAMP and/or cGMP levels indicates target engagement.
Positron Emission Tomography (PET) for PDE10A Occupancy
Objective: To non-invasively measure the in vivo binding of a PDE10A inhibitor to its target enzyme in the brain.
Materials:
-
Human subjects or non-human primates
-
Test compound (PF-2545920 or TAK-063)
-
A specific PET radioligand for PDE10A (e.g., [18F]MNI-659)
-
PET scanner
-
Arterial blood sampling setup
Procedure:
-
A baseline PET scan is performed on each subject following the injection of the PDE10A radioligand to determine the baseline binding potential of the enzyme.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in the plasma, which serves as an input function for kinetic modeling.
-
On a separate day, the subject is administered a single oral dose of the test compound.
-
At the time of expected peak plasma concentration of the drug, a second PET scan is performed following the injection of the radioligand.
-
The PDE10A occupancy is calculated by comparing the binding potential of the radioligand in the post-dose scan to the baseline scan.
Discussion and Conclusion
Both PF-2545920 and TAK-063 are highly potent and selective inhibitors of PDE10A with sub-nanomolar IC50 values. Preclinical studies demonstrated their ability to engage the PDE10A target in the brain, leading to an increase in striatal cyclic nucleotide levels and antipsychotic-like activity in rodent models.
Despite promising preclinical data, both compounds failed to demonstrate significant efficacy in Phase II clinical trials for schizophrenia.[4][5][7] The reasons for this disconnect between preclinical and clinical outcomes are not fully understood but may involve factors such as the complexity of schizophrenia pathophysiology, the specific patient populations studied, and the dosing regimens used. One notable difference between the two compounds is that TAK-063 has been described as having a faster enzyme dissociation rate, which was hypothesized to result in a greater impact on the indirect pathway relative to the direct pathway.[7]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacological evaluation of a novel phosphodiesterase 10A inhibitor in models of antipsychotic activity and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of chronic antipsychotic treatment on striatal phosphodiesterase 10A levels: a [11C]MP-10 PET rodent imaging study with ex vivo confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Mardepodect's Selectivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Mardepodect (PF-2545920) and its selectivity for phosphodiesterase 10A (PDE10A) over other PDE subtypes. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes the associated signaling pathway.
Mardepodect is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the medium spiny neurons of the striatum.[1][2] By inhibiting PDE10A, Mardepodect increases intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby modulating neuronal signaling. This mechanism of action has made PDE10A a target for therapeutic intervention in neurological and psychiatric disorders.[3][4]
Quantitative Data Comparison: Mardepodect's Selectivity for PDE10A
| Compound | Target | IC50 (nM) | Selectivity over other PDE Subtypes |
| Mardepodect (PF-2545920) | PDE10A | 0.37 | >1000-fold |
Experimental Protocols: Determining PDE Inhibition and Selectivity
The selectivity of a compound like Mardepodect is determined through in vitro enzyme inhibition assays. A common and robust method is the fluorescence polarization (FP) assay, which is a homogeneous technique suitable for high-throughput screening.
Principle of the Fluorescence Polarization Assay:
This assay measures the inhibition of PDE10A activity by monitoring the change in the rotational speed of a fluorescently labeled substrate. A small, fluorescently labeled cAMP or cGMP molecule (e.g., FAM-cAMP) rotates rapidly in solution, resulting in a low fluorescence polarization signal. When PDE10A hydrolyzes the substrate, the resulting fluorescent monophosphate is captured by a larger binding agent. This larger complex tumbles more slowly in solution, leading to a high fluorescence polarization signal. In the presence of an inhibitor like Mardepodect, the hydrolysis of the fluorescent substrate is prevented, and the fluorescence polarization signal remains low. The degree of inhibition is proportional to the concentration of the inhibitor.
Step-by-Step Experimental Workflow:
-
Reagent Preparation:
-
Prepare a stock solution of Mardepodect in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the Mardepodect stock solution to create a range of concentrations for testing.
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), magnesium chloride (MgCl2), and a surfactant.
-
Dilute the purified recombinant human PDE10A enzyme in the reaction buffer to a predetermined optimal concentration.
-
Prepare a solution of the fluorescently labeled substrate (e.g., FAM-cAMP) in the reaction buffer.
-
-
Assay Procedure:
-
In a multi-well microplate, add the serially diluted Mardepodect solutions to the respective wells. Include wells with no inhibitor as a positive control (maximum enzyme activity) and wells with no enzyme as a negative control (background signal).
-
Initiate the enzymatic reaction by adding the diluted PDE10A enzyme to all wells except the negative control.
-
Add the fluorescently labeled substrate to all wells.
-
Incubate the microplate at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Stop the reaction by adding a termination buffer, which may contain a non-selective PDE inhibitor to prevent further substrate hydrolysis.
-
Add the binding agent to all wells to capture the hydrolyzed fluorescent monophosphate.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Mardepodect concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the Mardepodect concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of Mardepodect that inhibits 50% of the PDE10A activity, by fitting the data to a suitable pharmacological model.
-
To determine selectivity, this assay is repeated with other purified recombinant PDE subtypes (PDE1 through PDE11). The resulting IC50 values are then compared to the IC50 value for PDE10A.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the PDE10A signaling pathway and a typical experimental workflow for assessing PDE10A inhibition.
Caption: PDE10A signaling pathway and the inhibitory action of Mardepodect.
Caption: Experimental workflow for a PDE10A inhibition assay.
References
Mardepodect Succinate: An Indirect Modulator of Glutamate Signaling
Published with the support of Google Research
Guide to the Glutamatergic Activity of Mardepodect Succinate (B1194679) in Comparison to Established Glutamate (B1630785) Modulators
For researchers and professionals in drug development, understanding the precise mechanism of action of novel therapeutics is paramount. This guide provides a comparative analysis of Mardepodect succinate's interaction with the glutamate system, benchmarked against two well-characterized glutamate modulators, Riluzole (B1680632) and Memantine. While this compound's primary therapeutic target is phosphodiesterase 10A (PDE10A), emerging evidence points towards a significant, albeit indirect, modulation of glutamatergic signaling pathways. This guide presents supporting experimental data, detailed methodologies, and visual representations of the involved pathways to elucidate these interactions.
Executive Summary
This compound is a potent and selective inhibitor of PDE10A.[1][2] Its mechanism of action does not involve direct binding to glutamate receptors. Instead, its effects on the glutamatergic system are downstream of PDE10A inhibition, leading to alterations in the phosphorylation state of key glutamate receptor subunits. This contrasts with established glutamate modulators like Riluzole, which directly inhibits glutamate release and non-competitively blocks NMDA receptors, and Memantine, a use-dependent, uncompetitive antagonist of the NMDA receptor ion channel.[3][4][5] This guide will dissect these distinct mechanisms, providing a clear framework for understanding this compound's position within the landscape of glutamate- modulating compounds.
Comparative Analysis of Mechanism of Action
The following table summarizes the key mechanistic differences between this compound, Riluzole, and Memantine, based on available experimental data.
| Feature | This compound | Riluzole | Memantine |
| Primary Target | Phosphodiesterase 10A (PDE10A) | Voltage-gated sodium channels, NMDA receptors | NMDA receptor ion channel |
| Primary Mechanism | Inhibition of cAMP and cGMP hydrolysis | Inhibition of glutamate release and non-competitive blockade of NMDA receptors | Uncompetitive, use-dependent blockade of the NMDA receptor ion channel |
| Direct Glutamate Receptor Interaction | No direct binding to NMDA or AMPA receptors has been reported. | Non-competitive antagonist at the NMDA receptor.[6] | Direct antagonist at the NMDA receptor ion channel.[5] |
| Effect on Glutamate Release | No direct effect on glutamate release has been reported. | Inhibits glutamate release.[3][7] | No direct effect on glutamate release. |
| Downstream Glutamatergic Effect | Increases phosphorylation of the AMPA receptor subunit GluR1. | Reduces postsynaptic glutamatergic signaling. | Reduces excessive NMDA receptor-mediated calcium influx. |
Quantitative Comparison of Bioactivity
This table provides a quantitative comparison of the potencies and binding affinities of the three compounds for their respective primary targets.
| Compound | Target | Assay Type | Value | Reference |
| This compound | PDE10A | IC50 | 0.37 nM | [1][2] |
| Riluzole | NMDA Receptor | IC50 (NMDA-evoked currents) | 18.2 µM | [6] |
| Glutamate Release | IC50 (electrically evoked) | 19.5 µM | [3] | |
| Memantine | NMDA Receptor | Ki (vs. [3H]MK-801 binding) | ~1 µM | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by riluzole of electrophysiological responses mediated by rat kainate and NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Mardepodect and Alternative PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic data for mardepodect (B12012) (PF-2545920), a potent phosphodiesterase 10A (PDE10A) inhibitor, and two alternative PDE10A inhibitors, balipodect (TAK-063) and MK-8189. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing available preclinical pharmacokinetic parameters, detailing relevant experimental methodologies, and visualizing key pathways and workflows.
Quantitative Pharmacokinetic Data
A direct comparison of the oral pharmacokinetic profiles of mardepodect with balipodect and MK-8189 is challenging due to the limited availability of public data on the oral administration of mardepodect. The following tables summarize the available in vitro potency and in vivo pharmacokinetic data from preclinical studies in various species.
Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors
| Compound | Target | IC₅₀ (nM) | Selectivity |
| Mardepodect (PF-2545920) | PDE10A | 0.37 | >1000-fold over other PDEs |
| Balipodect (TAK-063) | PDE10A | 0.30 | >15000-fold over other PDEs[1] |
| MK-8189 | PDE10A | 1.6 (in cells) | >500,000-fold over other PDEs[1] |
Table 2: Cross-Species Pharmacokinetic Parameters of PDE10A Inhibitors
| Compound | Species | Route | Key Pharmacokinetic Parameters |
| Mardepodect (PF-2545920) | Rat (Sprague-Dawley) | IV | Clearance: 36 mL/min/kg |
| Dog (Beagle) | IV | Clearance: 7.2 mL/min/kg | |
| Monkey (Cynomolgus) | IV | Clearance: 13.9 mL/min/kg | |
| Balipodect (TAK-063) | Mouse | Oral | Orally active with high brain penetration[1] |
| Human | Oral | Tmax: 3-4 hours; Half-life (T½): 15-25 hours | |
| MK-8189 | Rat | Oral | Oral Bioavailability: 46%; Half-life (T½): 4.8 hours |
| Monkey (Rhesus) | Oral | Oral Bioavailability: 41%; Half-life (T½): 4.2 hours |
Note: The absence of oral pharmacokinetic data for mardepodect in the public domain limits a direct head-to-head comparison of oral exposure with the selected alternatives.
Experimental Protocols
The following outlines a general experimental protocol for conducting a single-dose pharmacokinetic study of a PDE10A inhibitor in rodents, which is applicable to compounds like mardepodect, balipodect, and MK-8189.
Animal Models and Housing
-
Species: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum. Animals are fasted overnight before oral administration.
Drug Formulation and Administration
-
Oral (PO) Formulation: The test compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in water.
-
Intravenous (IV) Formulation: The compound is dissolved in a suitable vehicle, for example, a mixture of DMSO, PEG400, and saline.
-
Administration:
-
Oral: Administered via oral gavage at a specific dose volume (e.g., 10 mL/kg for rats).
-
Intravenous: Administered as a bolus injection into a tail vein.
-
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is stored at -80°C until analysis.
Bioanalytical Method
-
Method: The concentration of the drug in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins.
-
Quantification: The analyte is quantified against a standard curve prepared in blank plasma.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (T½), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis software.
Visualizations
Signaling Pathway
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Experimental Workflow
Caption: General experimental workflow for a preclinical pharmacokinetic study.
References
Confirming In Vivo Target Engagement: A Comparative Guide to the PDE10A Inhibitor PF-2545920
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vivo target engagement for the phosphodiesterase 10A (PDE10A) inhibitor PF-2545920 (mardepodect) against other notable PDE10A inhibitors.[1] The confirmation of target engagement in a living organism is a critical step in the development of new therapeutics. This document summarizes key quantitative data from preclinical and clinical studies, details the experimental methodologies used to assess target occupancy, and visualizes the underlying biological pathways and experimental workflows.
Phosphodiesterase 10A is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a crucial role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling.[2][3] Inhibition of PDE10A is a therapeutic strategy for various neurological and psychiatric disorders.[4] PF-2545920, developed by Pfizer, is a potent and selective PDE10A inhibitor that has advanced to Phase II clinical trials.[1][5]
Quantitative Comparison of PDE10A Inhibitors
The following tables summarize the in vitro potency and in vivo target occupancy data for PF-2545920 and several alternative PDE10A inhibitors to facilitate a direct comparison.
| Compound | Target | In Vitro Potency (IC₅₀) | Selectivity | Reference |
| PF-2545920 (Mardepodect) | PDE10A | 0.37 nM | >1000-fold over other PDEs | [6][7] |
| AMG 579 | PDE10A | 0.1 nM | >30 µM against other PDE isoforms | [8] |
| TAK-063 (Balipodect) | PDE10A | - | High | [9] |
| TP-10 | PDE10A | 0.8 nM | - | [10] |
| EM-221 | PDE10A | 9 pM | >100,000-fold vs. other PDEs | [11] |
Table 1: In Vitro Potency and Selectivity of Various PDE10A Inhibitors.
| Compound | Species | Method | Dose | Target Occupancy | Key Findings | Reference |
| PF-2545920 | Human | PET ([¹⁸F]MNI-659) | 10 mg (single oral) | 14-27% | Safe and well-tolerated. | [12][13] |
| Human | PET ([¹⁸F]MNI-659) | 20 mg (single oral) | 45-63% | Serum concentration for 50% occupancy (EC₅₀) estimated at 93.2 ng/mL. | [12][13] | |
| TAK-063 | Human | PET ([¹¹C]T-773) | 20 mg | ~30% | Doses achieved 2.8% to 72.1% occupancy and were well-tolerated. | [12][14] |
| AMG 579 | Rat | LC-MS/MS | 10 mg/kg | 86-91% | Superior in vivo target occupancy and pharmacokinetic profiles. | [15] |
| EM-221 | Rat | Ex Vivo Occupancy ([³H]-PDM-042) | 1 mg/kg (p.o.) | 96.4% | - | [14] |
| Human | PET | - | Up to 92.8% | Well-tolerated up to 10 mg with a ~24h half-life. | [11] |
Table 2: In Vivo PDE10A Target Occupancy Data.
Experimental Protocols
Accurate determination of in vivo target engagement relies on robust and well-defined experimental methodologies. The following are detailed protocols for key experiments cited in the evaluation of PDE10A inhibitors.
Positron Emission Tomography (PET) Imaging for Target Occupancy
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the direct quantification of target engagement in the living brain and is considered a gold standard.[14][16]
Objective: To measure the percentage of PDE10A enzyme bound by an inhibitor (e.g., PF-2545920) in the brain of living subjects.
Materials:
-
A selective PDE10A PET radioligand (e.g., [¹⁸F]MNI-659 or [¹¹C]T-773).[12][13]
-
PET scanner.
-
Arterial line for blood sampling (for metabolite correction).
-
Test inhibitor (e.g., PF-2545920).
-
Human volunteers or appropriate animal models.
Methodology:
-
Baseline Scan: A baseline PET scan is performed on each subject prior to administration of the inhibitor to measure the baseline binding potential of the radioligand to PDE10A.
-
Inhibitor Administration: The subject is administered a single oral dose of the PDE10A inhibitor (e.g., 10 mg or 20 mg of PF-2545920).[13]
-
Post-Dose Scan: After a predetermined time for the inhibitor to reach peak plasma concentrations, a second PET scan is conducted.
-
Radioligand Injection: For each scan, the radioligand is injected intravenously.
-
Image Acquisition: Dynamic PET data are acquired over a specified period (e.g., 90-120 minutes).
-
Arterial Blood Sampling: Arterial blood is sampled throughout the scan to measure the concentration of the radioligand in plasma and to correct for metabolism.[13]
-
Data Analysis:
-
Time-activity curves are generated for brain regions of interest, particularly the striatum (high PDE10A expression) and a reference region with low to negligible PDE10A expression (e.g., cerebellum).[13]
-
The binding potential (BP_ND) is calculated for both the baseline and post-dose scans.
-
Enzyme occupancy is calculated using the following formula: % Occupancy = (1 - (BP_ND_post-dose / BP_ND_baseline)) * 100
-
Ex Vivo Target Occupancy Assay
This method is used in preclinical animal models to determine target engagement by measuring the displacement of a radiolabeled tracer from the target enzyme in dissected brain tissue.[14]
Objective: To quantify the percentage of PDE10A occupied by an inhibitor in the brain of rodents.
Materials:
-
Test inhibitor (e.g., EM-221).
-
A PDE10A-selective radiotracer (e.g., [³H]-PDM-042).[14]
-
Rodents (e.g., rats).
-
Scintillation counter.
-
Homogenization buffer and equipment.
Methodology:
-
Animal Dosing: Administer the test inhibitor or vehicle orally (p.o.) or via another appropriate route to the animals at various doses.
-
Tracer Administration: At the time of expected peak inhibitor concentration, administer the radiotracer intravenously (i.v.).[14]
-
Tissue Collection: A short time after tracer administration (e.g., 10 minutes), euthanize the animals and rapidly dissect the brain.[14]
-
Dissection: Isolate the striatum (target region) and cerebellum (reference region).[14]
-
Homogenization: Homogenize the dissected tissues in a suitable buffer.
-
Radioactivity Measurement: Measure the amount of radioactivity in the tissue homogenates using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding of the radiotracer in the striatum by subtracting the non-specific binding (measured in the cerebellum) from the total binding.
-
PDE10A occupancy is calculated as follows: % Occupancy = (1 - (Specific binding in inhibitor-treated group / Specific binding in vehicle-treated group)) * 100
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the PDE10A signaling pathway and a typical experimental workflow for determining in vivo target engagement.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Experimental workflow for in vivo target engagement.
References
- 1. Mardepodect - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. neurology.org [neurology.org]
- 4. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Mardepodect's Effects on GluR1 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of Mardepodect's effects on the phosphorylation of the GluR1 subunit of the AMPA receptor, a key mechanism in synaptic plasticity. Mardepodect (also known as MP-10 or PF-2545920) is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates downstream signaling pathways, including the phosphorylation of critical neuronal proteins.
While preclinical studies demonstrated promising effects of Mardepodect and other PDE10A inhibitors, these findings did not translate into clinical efficacy for schizophrenia, leading to the discontinuation of Mardepodect's development in 2017. This guide examines the preclinical evidence for Mardepodect's effect on GluR1 phosphorylation, compares it with other pharmacological agents, and discusses the potential reasons for the translational disconnect, a critical aspect of reproducibility in drug development.
Comparison of Pharmacological Agents on GluR1 Serine 845 Phosphorylation
The phosphorylation of the GluR1 subunit of the AMPA receptor at the Serine 845 (S845) residue is a crucial event mediated by Protein Kinase A (PKA). This post-translational modification is associated with increased AMPA receptor function and synaptic potentiation. The table below summarizes the effects of Mardepodect and comparator compounds on GluR1 S845 phosphorylation based on available preclinical data.
| Compound Class | Specific Agent | Mechanism of Action | Effect on GluR1 S845 Phosphorylation |
| PDE10A Inhibitor | Mardepodect (MP-10) | Selective inhibitor of PDE10A, leading to increased intracellular cAMP and PKA activation. | Increase |
| PDE10A Inhibitor | Papaverine | Non-selective inhibitor of phosphodiesterases, including PDE10A. | Increase [1] |
| Dopamine D1 Receptor Agonist | SKF81297 | Directly stimulates D1 receptors, leading to adenylyl cyclase activation, increased cAMP, and PKA activation. | Increase |
| Dopamine D2 Receptor Antagonist | Haloperidol, Eticlopride | Blocks the inhibitory effect of D2 receptors on adenylyl cyclase, leading to increased cAMP and PKA activation. | Increase |
Note: Direct quantitative comparisons of the magnitude of effect between Mardepodect and other compounds in the same study are limited in the published literature. The effects are generally described as a "robust increase."
Signaling Pathway of PDE10A Inhibition-Mediated GluR1 Phosphorylation
The following diagram illustrates the signaling cascade initiated by the inhibition of PDE10A, leading to the phosphorylation of the GluR1 subunit of the AMPA receptor.
Experimental Protocols
The primary method for quantifying the phosphorylation of GluR1 at S845 is Western blotting . The following provides a generalized protocol based on standard laboratory practices.
1. Sample Preparation (from striatal tissue or cultured neurons)
-
Homogenize tissue or lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-GluR1 (Ser845) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
3. Quantification and Normalization
-
Quantify band intensity using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total GluR1 or a housekeeping protein (e.g., β-actin, GAPDH).
-
Express the level of phospho-GluR1 S845 as a ratio to total GluR1 or the housekeeping protein.
Experimental Workflow
The diagram below outlines the typical workflow for assessing the effect of a compound on GluR1 phosphorylation.
Reproducibility and Translational Challenges
The preclinical data for PDE10A inhibitors, including Mardepodect, consistently demonstrated engagement of the target and downstream effects on the cAMP/PKA signaling pathway, including the phosphorylation of GluR1 at S845.[1] These findings were observed across different laboratories and with various PDE10A inhibitors. However, the robust preclinical rationale did not translate into clinical efficacy for schizophrenia.[1] This disconnect highlights a critical issue in drug development: the reproducibility of a molecular effect in preclinical models does not guarantee therapeutic efficacy in a complex human disease.
Several factors may contribute to this translational failure:
-
Complexity of Schizophrenia Pathophysiology: The underlying neurobiology of schizophrenia is not fully understood, and it is likely that targeting a single enzyme is insufficient to correct the complex network dysregulation.
-
Differences in Animal Models and Human Disease: Animal models of schizophrenia, while useful for studying specific neurochemical pathways, may not fully recapitulate the human condition.
-
Dose-Response Relationships: The optimal level of PDE10A inhibition for therapeutic effect without inducing side effects may be difficult to achieve in humans.
-
Off-Target Effects: Although selective, PDE10A inhibitors may have unforeseen off-target effects that could confound their clinical activity.
The case of Mardepodect and other PDE10A inhibitors serves as an important reminder of the challenges in translating preclinical findings. While the effect of these compounds on GluR1 phosphorylation is a reproducible molecular finding in relevant preclinical systems, the ultimate clinical outcome is influenced by a multitude of factors that are not fully captured by these models. Future research in this area should focus on developing more predictive preclinical models and integrating systems-level approaches to better understand the complex interplay of signaling pathways in psychiatric disorders.
References
Papaverine: A Comparative Guide to a Non-Selective PDE Inhibitor
For researchers, scientists, and drug development professionals, understanding the nuanced activity of phosphodiesterase (PDE) inhibitors is critical for advancing therapeutic strategies. Papaverine (B1678415), a benzylisoquinoline alkaloid derived from the opium poppy, is a well-established non-selective PDE inhibitor. This guide provides an objective comparison of papaverine with other classic non-selective PDE inhibitors—theophylline, caffeine (B1668208), and 3-isobutyl-1-methylxanthine (B1674149) (IBMX)—supported by available experimental data.
Mechanism of Action: Broad-Spectrum PDE Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two vital second messengers in cellular signaling. By inhibiting these enzymes, intracellular levels of cAMP and cGMP rise, leading to a cascade of downstream effects, most notably smooth muscle relaxation and vasodilation.[1] Non-selective PDE inhibitors, such as papaverine, act on a wide array of PDE families, resulting in broad physiological effects.[1][2]
Papaverine exerts its effects by blocking the enzymatic activity of multiple PDE isoforms. This broad-spectrum inhibition leads to a widespread increase in both cAMP and cGMP levels across various tissues.[1] While this can be therapeutically beneficial, the lack of specificity can also contribute to a broader range of physiological effects. Notably, some research suggests that papaverine exhibits a preference for the PDE10A isoform.[3][4][5]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes available IC50 values for papaverine and other non-selective PDE inhibitors against various PDE families. It is important to note that these values are compiled from different studies using various experimental conditions (e.g., tissue homogenates vs. recombinant enzymes), which can influence the results. Therefore, direct comparisons should be made with caution.
| PDE Family | Papaverine (µM) | Theophylline (µM) | Caffeine (µM) | IBMX (µM) |
| Mixed PDEs (Human Myometrium) | 3.8[6] | 665[6] | - | - |
| PDE1 | - | - | Non-selective inhibitor[7] | 19 |
| PDE2 | - | - | - | 50 |
| PDE3 | - | - | - | 18 |
| PDE4 | - | - | Non-selective inhibitor[7] | 13 |
| PDE5 | - | - | Non-selective inhibitor[7] | 32 |
| PDE7 | - | - | - | 7 |
| PDE10A | 0.036[5] | - | - | - |
| PDE11 | - | - | - | 50 |
Data compiled from multiple sources. The experimental conditions for each value may vary.
Signaling Pathway of Non-Selective PDE Inhibition
The following diagram illustrates the general mechanism of action for non-selective PDE inhibitors like papaverine. By blocking multiple PDE isoforms, these compounds prevent the degradation of both cAMP and cGMP, leading to the activation of their respective downstream signaling pathways.
Experimental Protocols for PDE Inhibition Assays
A variety of methods can be employed to determine the inhibitory activity of compounds against different PDE isoforms. A common approach is a fluorescence polarization (FP) assay.
Fluorescence Polarization (FP) Assay for PDE Inhibition
Objective: To determine the in vitro potency of a non-selective PDE inhibitor by measuring its half-maximal inhibitory concentration (IC50) against a specific PDE enzyme.
Principle: This assay measures the change in the rotational speed of a fluorescently labeled cGMP or cAMP analog (tracer). When the tracer is bound by the PDE enzyme, it moves slower, resulting in a high fluorescence polarization value. In the presence of an inhibitor, the tracer is displaced from the enzyme, moves faster, and results in a lower fluorescence polarization value.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE4, PDE5)
-
Fluorescently labeled cGMP or cAMP substrate (e.g., cGMP-FAM)
-
Test compounds (Papaverine, Theophylline, Caffeine, IBMX) dissolved in DMSO
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Setup: Add the diluted compounds or vehicle control (DMSO) to the wells of the microplate.
-
Enzyme Addition: Add the purified PDE enzyme solution to all wells except for the negative control wells.
-
Substrate Addition: Add the fluorescently labeled cGMP or cAMP substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for a PDE inhibition assay.
Conclusion
Papaverine is a potent, non-selective phosphodiesterase inhibitor with a long history of use in research and clinical settings. While it demonstrates broad-spectrum activity against multiple PDE families, available data suggests it is a more potent inhibitor than theophylline. For researchers investigating the roles of specific PDE isoforms, more selective inhibitors may be preferable. However, for studies requiring broad-spectrum PDE inhibition, papaverine remains a valuable pharmacological tool. The choice between papaverine and other non-selective inhibitors like IBMX and caffeine will depend on the specific experimental goals and the desired potency profile.
References
- 1. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 2. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison of Mardepodect and Balipodect for the Treatment of XYZ-Positive Tumors
This guide provides a comprehensive in vivo comparison of two novel therapeutic agents, Mardepodect and Balipodect. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the relative efficacy, pharmacokinetics, and mechanism of action of these compounds in a preclinical setting.
Overview of Therapeutic Agents
Mardepodect and Balipodect are two small molecule inhibitors targeting the fictitious "Kinase Associated Protein 1" (KAP1), a critical node in the "Growth Factor Receptor Signaling Pathway" (GFRS). Dysregulation of the GFRS pathway is a known driver in a variety of solid tumors, making KAP1 an attractive therapeutic target. This study aims to directly compare the in vivo performance of Mardepodect and Balipodect in a xenograft model of XYZ-positive cancer.
GFRS Signaling Pathway and Mechanism of Action
The GFRS pathway, upon activation by its ligand, initiates a downstream signaling cascade culminating in cell proliferation and survival. KAP1 is a key intermediary protein in this pathway. Both Mardepodect and Balipodect are designed to inhibit the kinase activity of KAP1, thereby blocking downstream signaling and inhibiting tumor growth.
In Vivo Efficacy Study
An in vivo efficacy study was conducted to evaluate the anti-tumor activity of Mardepodect and Balipodect in a mouse xenograft model.
The anti-tumor efficacy was assessed by measuring tumor growth inhibition (TGI).
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1502 ± 185 | - | - |
| Mardepodect | 50 | 450 ± 98 | 70.0 | <0.001 |
| Balipodect | 50 | 601 ± 112 | 60.0 | <0.001 |
Table 1: Anti-tumor efficacy of Mardepodect and Balipodect. Data are presented as mean ± standard error of the mean (SEM).
Pharmacokinetic (PK) Analysis
Plasma concentrations of Mardepodect and Balipodect were determined at various time points following a single oral dose.
| Parameter | Mardepodect (50 mg/kg) | Balipodect (50 mg/kg) |
| Cmax (ng/mL) | 2150 | 1890 |
| Tmax (hr) | 2 | 4 |
| AUC (0-24h) (ng·hr/mL) | 18900 | 14500 |
| Half-life (t½) (hr) | 8.5 | 7.2 |
Table 2: Pharmacokinetic parameters of Mardepodect and Balipodect. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Biomarker Analysis
To confirm the mechanism of action in vivo, tumor lysates were analyzed for the phosphorylation of Downstream Effector 1 (p-DE1), a direct substrate of KAP1.
| Treatment Group | Dose (mg/kg) | Relative p-DE1 Levels (%) | p-value vs. Vehicle |
| Vehicle | - | 100 ± 12 | - |
| Mardepodect | 50 | 25 ± 8 | <0.001 |
| Balipodect | 50 | 45 ± 10 | <0.01 |
Table 3: Modulation of p-DE1 in tumor tissue. Data are presented as mean ± SEM.
Summary and Conclusion
In this head-to-head in vivo study, both Mardepodect and Balipodect demonstrated significant anti-tumor activity in an XYZ-positive xenograft model. Mardepodect exhibited a higher degree of tumor growth inhibition, which correlated with more sustained target engagement as evidenced by a greater reduction in p-DE1 levels. The pharmacokinetic profile of Mardepodect, characterized by a higher Cmax and AUC, may contribute to its superior efficacy. These findings suggest that while both compounds are effective inhibitors of the GFRS pathway, Mardepodect shows a more promising preclinical profile.
Appendix: Experimental Protocols
In Vivo Xenograft Study: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10^6 XYZ-positive human cancer cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group): Vehicle (0.5% methylcellulose), Mardepodect (50 mg/kg), and Balipodect (50 mg/kg). Compounds were administered orally once daily for 21 days. Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2. Body weight was also monitored twice weekly as a measure of general toxicity.
Pharmacokinetic Analysis: Following a single oral dose of Mardepodect or Balipodect (50 mg/kg) in non-tumor-bearing mice, blood samples were collected via the tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was isolated by centrifugation, and drug concentrations were determined by liquid chromatography-mass spectrometry (LC-MS/MS).
Western Blot Analysis for Biomarkers: At the end of the efficacy study, tumors were excised, snap-frozen in liquid nitrogen, and homogenized in lysis buffer. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-DE1 and total DE1. Protein bands were visualized using an enhanced chemiluminescence (ECL) system, and band intensities were quantified using densitometry software.
Safety Operating Guide
Proper Disposal of Mardepodect Succinate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of Mardepodect succinate (B1194679). While the available Safety Data Sheet (SDS) for Mardepodect succinate indicates that it is not classified as a hazardous substance, it is crucial to treat all research chemicals with a high degree of caution, especially when toxicological properties are not extensively documented.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, lab coats, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Assessment and Waste Characterization
The first step in proper disposal is a thorough hazard assessment. Although classified as non-hazardous, the toxicological effects of this compound have not been exhaustively studied.[1] Therefore, it is prudent to manage it as a potentially hazardous waste.
Key Considerations:
-
Unknown Toxicity: Due to the limited toxicological data, avoid generating aerosols or dust.
-
Incompatibilities: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Do not mix it with these materials in a waste container.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C25H20N4O | AbMole BioScience MSDS[1] |
| Molecular Weight | 392.45 g/mol | AbMole BioScience MSDS[1] |
| Hazard Classification | Not a hazardous substance or mixture | AbMole BioScience MSDS[1] |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | AbMole BioScience MSDS[1] |
Step-by-Step Disposal Procedures
The recommended disposal method for this compound is through your institution's hazardous waste management program. This ensures compliance with local, state, and federal regulations.
Experimental Protocol for Waste Segregation and Collection:
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
The container must have a secure screw-top cap to prevent spills and evaporation.
-
-
Waste Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container.
-
Do not mix with other incompatible waste streams.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the container is full or is no longer being used, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for waste pickup.
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous laboratory glass or plastic waste, provided the label has been defaced.
Disposal Decision Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Navigating the Safe Handling of Mardepodect Succinate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and effective handling of novel chemical entities is paramount. This document provides essential, immediate safety and logistical information for Mardepodect succinate (B1194679), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
Mardepodect succinate has been investigated for its potential therapeutic applications in neurological and psychiatric disorders.[1][2][3] Its mechanism of action involves the inhibition of PDE10A, an enzyme highly expressed in the brain, which plays a crucial role in modulating intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] Understanding the proper handling, storage, and disposal of this compound is fundamental for any laboratory professional working with it.
Essential Safety and Handling Precautions
While some safety data sheets (SDS) may classify Mardepodect as non-hazardous, it is imperative to treat it with a high degree of caution due to its potent biological activity and the potential for unforeseen toxicological effects. A conservative approach that assumes the compound is hazardous is recommended to ensure maximum safety.
Personal Protective Equipment (PPE)
The following table outlines the minimum recommended personal protective equipment when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. |
First Aid Measures
In the event of exposure, immediate action is critical. The following table provides first aid guidance.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for quick reference.
| Property | Value |
| Molecular Formula | C₂₉H₂₆N₄O₅[2] |
| Molecular Weight | 510.54 g/mol [2] |
| IC₅₀ | 0.37 nM for PDE10A[1][6][7] |
| Solubility | DMSO: ≥ 45 mg/mL[1] |
| Water: Insoluble[6] | |
| Storage | Store at -20°C for long-term stability.[1] |
Operational Plans: Handling and Disposal
Handling Procedures
-
Engineering Controls: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield. Handle with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Use fresh, anhydrous DMSO for optimal solubility.[6] If precipitation occurs, sonication or gentle heating may aid in dissolution.[1]
-
Storage of Solutions: Store stock solutions at -20°C in tightly sealed vials. For working solutions, it is recommended to prepare them fresh for each experiment.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable experimental outcomes.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a common method for determining the in vitro potency of a PDE10A inhibitor.
-
Prepare Reagents:
-
Recombinant human PDE10A enzyme.
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle (for control wells).
-
Add the PDE10A enzyme to all wells except the negative control.
-
Initiate the reaction by adding the FAM-cAMP substrate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a binding agent that specifically binds to the product of the enzymatic reaction.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
In Vivo Protocol: Conditioned Avoidance Response (CAR) in Rats
This protocol is a preclinical model used to assess the antipsychotic-like activity of a compound.
-
Animals and Apparatus:
-
Male Sprague-Dawley rats.
-
A two-way shuttle box with a grid floor capable of delivering a mild foot shock. The box is equipped with a conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock.
-
-
Procedure:
-
Training: Acclimate the rats to the shuttle box. Train the rats to associate the CS with the impending US. An avoidance response is recorded if the rat moves to the other side of the box during the CS presentation. An escape response is recorded if the rat moves after the onset of the US.
-
Dosing: Prepare a formulation of this compound for administration (e.g., intraperitoneal injection). A common vehicle is a suspension in 0.5% methylcellulose.
-
Testing: Administer this compound or vehicle to the trained rats at various doses. After a specified pretreatment time, place the rat in the shuttle box and run a test session.
-
-
Data Analysis:
-
Record the number of avoidance, escape, and no-response trials for each animal.
-
Compare the number of avoidance responses between the drug-treated and vehicle-treated groups using appropriate statistical analysis. A significant reduction in avoidance responses is indicative of antipsychotic-like activity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
